Androstane-3,17-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-RNQTWYFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880244 | |
| Record name | Androstane-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5982-99-0 | |
| Record name | Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5982-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstane-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstane-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Androstane-3,17-dione synthesis from androstenedione
An In-Depth Technical Guide to the Synthesis of Androstane-3,17-dione from Androstenedione (B190577)
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of androstenedione (androst-4-ene-3,17-dione) to this compound. The primary focus is on the reduction of the α,β-unsaturated ketone moiety in the A-ring of androstenedione, a critical transformation that yields the saturated androstane (B1237026) backbone. This document details various methodologies, including catalytic hydrogenation and chemical reduction, with a strong emphasis on stereoselectivity, which dictates the formation of either the 5α- or 5β-isomers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and steroid chemistry.
Introduction
Androstenedione, formally known as androst-4-ene-3,17-dione, is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens.[1] Its conversion to the saturated this compound is a fundamental process in the synthesis of various biologically active steroids and pharmaceutical agents. The core of this transformation involves the reduction of the carbon-carbon double bond at the 4,5-position.
The resulting product, this compound, can exist as two primary stereoisomers: 5α-androstane-3,17-dione (androstanedione) and 5β-androstane-3,17-dione (etiocholanedione).[2] The stereochemistry at the C5 position, which defines the fusion of the A and B rings of the steroid nucleus, is critical as it significantly influences the molecule's biological activity. The 5α-isomer has a trans-fused A/B ring system, while the 5β-isomer has a cis-fused configuration. This guide explores the synthetic routes to these target molecules from androstenedione, with a particular focus on controlling the stereochemical outcome.
Synthesis Methodologies
The conversion of androstenedione to this compound is fundamentally a reduction of the conjugated enone system. The primary methods employed are catalytic hydrogenation and chemical reduction, each offering different advantages in terms of yield, selectivity, and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of the 4-ene-3-one system in steroids. The choice of catalyst, solvent, and additives can significantly influence the stereochemical outcome, leading to preferential formation of either the 5α or 5β isomer.
A common approach involves using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] The reaction is typically performed at room temperature and atmospheric pressure, making it a relatively mild and accessible procedure.[4] The stereoselectivity of this reaction can be tuned; for example, studies have shown that the use of ionic liquids as additives can enhance the formation of the 5β-product.[3][4]
dot
Caption: General workflow for the catalytic hydrogenation of androstenedione.
The following protocol is a representative example for the catalytic hydrogenation of androstenedione.
-
Reaction Setup: In a suitable reaction vessel, dissolve androstenedione (1.0 eq) in a solvent such as isopropanol (B130326) (iPrOH) or tetrahydrofuran (B95107) (THF).[3][4]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., 1 bar) using a balloon or a hydrogenation apparatus.[4]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane, acetone) or by column chromatography on silica (B1680970) gel to yield the desired this compound isomer(s).[5]
Chemical Reduction
Specific chemical reducing agents can achieve the selective reduction of the carbon-carbon double bond of the enone system, often with high stereoselectivity.
Sodium dithionite (B78146) (Na₂S₂O₄) in the presence of a base like sodium bicarbonate (NaHCO₃) is an effective reagent for the regioselective reduction of the C4-C5 double bond in androst-4-en-3-one (B577213) derivatives. This method predominantly yields the 5α-androstane-3,17-dione isomer.[6]
-
Reactant Preparation: Dissolve androstenedione (1.0 eq) in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃) followed by the portion-wise addition of sodium dithionite (Na₂S₂O₄).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by chromatography or recrystallization.
dot
Caption: Key synthetic pathways from androstenedione to its 5α and 5β isomers.
Quantitative Data Summary
The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from relevant studies.
Table 1: Catalytic Hydrogenation of Androstenedione Derivatives
| Catalyst | Solvent | Additive | H₂ Pressure | Temp. | Yield (Isolated) | Product Ratio (5β/5α) | Reference |
| Pd/C | iPrOH | None | 1 bar | RT | High | - | [4] |
| Pd/C | iPrOH | [TBA][d-Man]* | 1 bar | RT | 94% | 70/30 | [3][4] |
* [TBA][d-Man] = Tetrabutylammonium d-mandelate
Table 2: Chemical Reduction of Androstenedione Derivatives
| Reagent(s) | Solvent | Temp. | Major Product | Yield (Overall) | Reference |
| Na₂S₂O₄ / NaHCO₃ | Ethanol/Water | RT | 5α-isomer | ~45% (multi-step) | [6] |
| CuCl / NaBH₄ | Methanol | RT | 3α-hydroxy-5β-H | ~81% (on protected derivative) | [6] |
Note: The CuCl/NaBH₄ reduction also reduces the 3-keto group to a hydroxyl group.
Conclusion
The synthesis of this compound from androstenedione is a well-established transformation in steroid chemistry, primarily achieved through the reduction of the 4-ene-3-one system. Catalytic hydrogenation using Pd/C offers a reliable and high-yielding route, where the stereochemical outcome can be influenced by the choice of solvents and additives, allowing for targeted synthesis of either the 5α or 5β isomer. Chemical reduction methods, such as the use of sodium dithionite, provide an alternative pathway, particularly for the stereoselective synthesis of the 5α-isomer. The protocols and data presented in this guide offer a solid foundation for professionals engaged in the synthesis and development of steroid-based compounds, enabling informed decisions on methodology to achieve desired yields and stereochemical purity.
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. Androstanedione - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androstenedione | 63-05-8 [chemicalbook.com]
- 6. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Conversion of Androstane-3,17-dione by 5α-Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of androstane-3,17-dione by 5α-reductase, a critical step in androgen biosynthesis. It details the biochemical pathways, quantitative kinetics, experimental protocols, and clinical significance of this reaction, offering valuable insights for research and therapeutic development.
Introduction: The Central Role of 5α-Reductase in Androgen Metabolism
5α-reductases (3-oxo-5α-steroid 4-dehydrogenases) are a family of enzymes crucial for steroid metabolism.[1] They catalyze the irreversible reduction of the double bond in the A-ring of various steroid substrates, utilizing NADPH as a cofactor.[1][2] This family includes at least three isozymes: SRD5A1, SRD5A2, and SRD5A3, each with distinct tissue distributions and regulatory mechanisms.[1][3]
One of the key functions of 5α-reductase is the conversion of androst-4-ene-3,17-dione (androstenedione) into 5α-androstane-3,17-dione (androstanedione).[4][5] This reaction is a pivotal step in the "5α-dione pathway" (also known as the "backdoor pathway"), an alternative route for the synthesis of the potent androgen 5α-dihydrotestosterone (DHT).[4][6] While the conventional pathway involves the 5α-reduction of testosterone (B1683101) to DHT, the 5α-dione pathway bypasses testosterone, converting androstenedione (B190577) first to androstanedione (B1670583), which is then metabolized to DHT.[6][7] This pathway is particularly significant in certain physiological and pathological states, such as castration-resistant prostate cancer (CRPC).[4][6]
Biochemical Conversion and Signaling Pathways
The conversion of androstenedione to androstanedione is a fundamental reaction in androgen synthesis. Androstenedione, a relatively weak androgen produced by the adrenal glands and gonads, serves as the substrate.[8] The 5α-reductase enzyme, located in the microsomal fraction of the cell, catalyzes the reduction of the C4-C5 double bond of androstenedione to produce androstanedione.[5] This product is a direct precursor to DHT, which is formed through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes like AKR1C3.[4][5]
DHT is the most potent endogenous androgen, with a binding affinity for the androgen receptor (AR) that is 2-5 times higher than that of testosterone.[3] The activation of the AR by DHT initiates a signaling cascade that regulates the transcription of genes responsible for the development and maintenance of male characteristics and the growth of androgen-sensitive tissues like the prostate.[3][9]
The expression of 5α-reductase isozymes is itself subject to regulation, in some cases by the androgen receptor. In prostate cancer, for instance, a transcriptional switch can occur where SRD5A2 expression decreases while SRD5A1 expression increases.[10] This creates a complex feedback loop where androgen signaling can influence the very enzymes responsible for synthesizing its most potent ligand.
Quantitative Data: Enzyme Kinetics
Understanding the kinetic parameters of 5α-reductase is essential for developing targeted inhibitors and for modeling androgen metabolism. The Michaelis constant (Km) and maximum velocity (Vmax) for the conversion of androstenedione to androstanedione have been characterized in various tissues. Notably, these parameters can differ between cell types, such as the epithelium and stroma of the human prostate, and can change with age.[11]
| Tissue / Condition | Km (nM) | Vmax (pmol/mg protein·h) | Efficiency (Vmax/Km) | Reference |
| Normal Prostate (NPR) - Epithelium | 120 | 56 | 0.47 | [11] |
| Normal Prostate (NPR) - Stroma | 211 | 130 | 0.70 | [11] |
| Benign Prostatic Hyperplasia (BPH) - Epithelium | 120 ± 10 | 73 ± 8 | 0.62 ± 0.06 | [11] |
| Benign Prostatic Hyperplasia (BPH) - Stroma | 668 ± 121 | 415 ± 73 | 0.63 ± 0.05 | [11] |
Table 1: Kinetic Parameters of Androstenedione 5α-Reductase in Human Prostate.[11]
Experimental Protocols: 5α-Reductase Kinetic Assay
Measuring the activity of 5α-reductase is a cornerstone of research in this field. Assays typically quantify the rate of conversion of a substrate, like androstenedione, to its 5α-reduced product.[12] Methodologies range from radiolabeled assays followed by chromatography to more modern techniques using liquid chromatography-mass spectrometry (LC-MS).[12][13]
This protocol provides a framework for measuring 5α-reductase kinetics using androstenedione as the substrate.
A. Materials and Reagents:
-
Enzyme Source: Microsomal fractions from tissues (e.g., rat liver, human prostate) or cells expressing 5α-reductase.[14][15]
-
Substrate: Androstenedione. For radiolabeled assays, [³H]-Androstenedione is used.[16]
-
Cofactor: NADPH.[1]
-
Buffer: Phosphate buffer (e.g., pH 6.5).[14]
-
Reaction Stop Solution: Strong acid (e.g., 1 N HCl) or organic solvent (e.g., ethyl acetate).[14]
-
Quantification System:
B. Experimental Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., microsomal suspension) at a predetermined concentration (e.g., 20 µg/ml).[14]
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the buffer and the enzyme source.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 15 minutes) to equilibrate the temperature.[12][14]
-
Reaction Initiation: Initiate the reaction by adding the NADPH cofactor followed immediately by the androstenedione substrate. For kinetic analysis, a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km) should be used.[12]
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). This time should be within the linear range of product formation.[14]
-
Reaction Termination: Stop the reaction by adding the stop solution.[14]
-
Product Extraction: Extract the steroids from the aqueous mixture using an appropriate organic solvent like ethyl acetate (B1210297) or diethyl ether.[17]
-
Separation and Quantification:
-
TLC/HPLC: Spot the extracted samples onto a TLC plate or inject into an HPLC system to separate androstanedione from the androstenedione substrate. Quantify the product based on radioactivity.[12][16]
-
LC-MS/MS: Inject the extracted samples into an LC-MS/MS system for separation and quantification based on mass-to-charge ratio and fragmentation patterns.[18][19]
-
-
Data Analysis: Calculate the initial reaction velocity (V) for each substrate concentration. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax values.[16]
Clinical Significance and Drug Development
The conversion of androstenedione via 5α-reductase is clinically highly relevant. The resulting production of DHT is implicated in the pathophysiology of several androgen-dependent conditions.[13]
-
Benign Prostatic Hyperplasia (BPH): Excessive DHT production within the prostate leads to the hyperplasia of epithelial and stromal cells, causing prostate enlargement.[9]
-
Prostate Cancer: In prostate cancer, and particularly in CRPC, intratumoral androgen synthesis can drive tumor progression despite low circulating testosterone levels.[6] The 5α-dione pathway is a key mechanism for maintaining DHT levels and continued AR signaling in this context.[4][6]
-
Androgenetic Alopecia: DHT is a key factor in male pattern baldness.[20]
This has made 5α-reductase a prime target for drug development. 5α-reductase inhibitors (5-ARIs) are a class of drugs that block the enzyme, thereby reducing DHT levels.[21]
-
Finasteride (B1672673): A competitive inhibitor that is more selective for the SRD5A2 isozyme.[22][23]
-
Dutasteride: A dual inhibitor of both SRD5A1 and SRD5A2.[20][23]
These drugs are used to treat BPH and androgenetic alopecia by lowering systemic and intra-prostatic DHT concentrations.[21][24] Studies have shown that finasteride competitively inhibits the 5α-reduction of androstenedione in both the epithelium and stroma of hyperplastic prostate tissue.[22]
Conclusion
The enzymatic conversion of this compound by 5α-reductase is a critical control point in androgen metabolism. Its role in the 5α-dione pathway provides an alternative route for the synthesis of the potent androgen DHT, with significant implications for both normal physiology and the progression of androgen-dependent diseases like BPH and prostate cancer. A thorough understanding of the kinetics, regulation, and measurement of this enzymatic reaction is indispensable for researchers and clinicians working to develop novel therapeutic strategies that target the androgen axis.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5alpha-Androstan-3,17-dione For Research [benchchem.com]
- 6. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androstenedione - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iris.unito.it [iris.unito.it]
- 19. lcms.cz [lcms.cz]
- 20. drugs.com [drugs.com]
- 21. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 22. In vitro inhibition of androstenedione 5alpha-reduction by finasteride in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
- 24. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
The 5α-Androstanedione Pathway: A Pivotal Route to Dihydrotestosterone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway converting androstane-3,17-dione to the potent androgen, dihydrotestosterone (B1667394) (DHT). This pathway, often termed the "5α-dione pathway," represents a significant alternative to the classical pathway involving testosterone (B1683101) as the immediate precursor to DHT. Its role is particularly prominent in castration-resistant prostate cancer (CRPC), where it contributes to sustained androgen receptor signaling. This document details the enzymatic reactions, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and steroid metabolism.
Introduction
The synthesis of dihydrotestosterone (DHT), the most potent endogenous androgen, is a critical process in both normal physiology and the progression of androgen-dependent pathologies such as prostate cancer. While the classical pathway involves the 5α-reduction of testosterone, an alternative route, the 5α-androstanedione pathway, has emerged as a crucial mechanism for DHT production, especially in the context of androgen deprivation therapy and the development of castration-resistant prostate cancer (CRPC).[1][2] This pathway bypasses testosterone entirely, utilizing androstenedione (B190577) as a key precursor.[3][4]
This guide will provide a detailed examination of the two primary enzymatic steps in this pathway:
-
The conversion of androstenedione (A4) to 5α-androstane-3,17-dione (also known as 5α-androstanedione or 5α-dione) by the enzyme 5α-reductase (SRD5A) .
-
The subsequent reduction of 5α-androstanedione to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase (17β-HSD) , with a particular focus on the aldo-keto reductase 1C3 (AKR1C3) isoform.[5]
Understanding the kinetics and regulation of this pathway is paramount for the development of novel therapeutic strategies aimed at inhibiting androgen synthesis in diseases like CRPC.
The Metabolic Pathway
The conversion of this compound to dihydrotestosterone is a two-step process catalyzed by specific steroidogenic enzymes.
References
- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Androstane-3,17-dione in Peripheral Androgen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstane-3,17-dione, a key intermediate in androgen metabolism, plays a critical role in the peripheral conversion of adrenal precursors into potent androgens, particularly dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the enzymatic pathways, quantitative data, and experimental methodologies related to this compound. Understanding its synthesis and metabolism is crucial for developing novel therapeutic strategies for androgen-dependent pathologies, including castration-resistant prostate cancer. This document outlines the primary metabolic routes, summarizes key kinetic data for the involved enzymes, details relevant experimental protocols, and provides visual representations of the biochemical pathways.
Introduction
Peripheral androgen metabolism is a critical process by which weakly androgenic precursors, primarily of adrenal origin, are converted into potent androgens like testosterone (B1683101) and dihydrotestosterone (DHT) in target tissues. This intracrine or local production of active androgens is essential for maintaining androgen receptor (AR) signaling, especially in conditions where circulating gonadal androgens are low, such as in castration-resistant prostate cancer (CRPC).[1] At the heart of these peripheral pathways lies this compound, a steroid intermediate that serves as a central hub in the synthesis of DHT through alternative routes, often bypassing testosterone.
This guide will focus on 5α-androstane-3,17-dione (also known as androstanedione), the 5α-reduced metabolite of androstenedione (B190577).[2] Its formation and subsequent conversion are pivotal in the "5α-dione pathway" and the "backdoor pathway," both of which contribute significantly to the androgenic landscape of peripheral tissues like the prostate, skin, and adipose tissue.[3][4] A thorough understanding of the enzymes that govern the metabolism of 5α-androstane-3,17-dione is paramount for the development of targeted therapies aimed at disrupting local androgen synthesis.
Metabolic Pathways Involving this compound
This compound is primarily synthesized from androstenedione by the action of 5α-reductase enzymes. It can then be further metabolized to the potent androgen DHT. Two major pathways highlight the significance of this compound in peripheral androgen synthesis: the 5α-dione pathway and the backdoor pathway.
The 5α-Dione Pathway
The 5α-dione pathway represents a significant route for DHT synthesis that bypasses testosterone. In this pathway, androstenedione is first converted to 5α-androstane-3,17-dione by 5α-reductase. Subsequently, 5α-androstane-3,17-dione is reduced at the C17 position by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, notably AKR1C3 (also known as 17β-HSD type 5), to form DHT.[3] This pathway is particularly relevant in CRPC, where it contributes to the maintenance of intratumoral DHT levels.[3]
The Backdoor Pathway
The backdoor pathway is another alternative route to DHT synthesis that does not involve testosterone as an intermediate. This pathway is crucial during fetal development and can be reactivated in certain pathological conditions.[4][5] In this complex pathway, progesterone (B1679170) is converted through a series of enzymatic steps to androsterone. Androsterone can then be converted to 5α-androstane-3α,17β-diol (androstanediol), which is subsequently oxidized to DHT. 5α-androstane-3,17-dione can also be an intermediate in variations of this pathway.[6]
Quantitative Data
The efficiency and direction of this compound metabolism are determined by the kinetic properties of the involved enzymes and the concentration of androgens in specific tissues.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for key enzymes involved in this compound metabolism. It is important to note that these values can vary depending on the experimental conditions, enzyme source, and isoenzyme type.
| Enzyme | Substrate | Km (nM) | Vmax (pmol/mg protein/h) | Tissue/Cell Type | Reference |
| 5α-Reductase | Androstenedione | 120 | 56 | Human Prostate (Epithelium, Normal) | [7] |
| 211 | 130 | Human Prostate (Stroma, Normal) | [7] | ||
| 120 | 73 | Human Prostate (Epithelium, BPH) | [7] | ||
| 668 | 415 | Human Prostate (Stroma, BPH) | [7] | ||
| AKR1C3 | 5α-Androstanedione | - | - | - | [8] |
| 9,10-Phenanthrenequinone | 435,000 | 0.47 (IU/mg) | Recombinant E. coli | [9] | |
| 17β-HSD Type 2 | Androstenedione | - | - | A431 cells | [10] |
Note: Data for AKR1C3 with 5α-androstanedione as a substrate is limited in the public domain. The provided data for 9,10-phenanthrenequinone is for comparative purposes of enzyme activity.
Androgen Concentrations in Peripheral Tissues
The local concentration of this compound and other androgens varies significantly between different peripheral tissues. The following table provides a summary of reported androgen levels.
| Androgen | Tissue | Concentration (ng/g tissue) | Condition | Reference |
| Testosterone | Human Liver | - | Normal & Diseased | [11][12] |
| Human Skeletal Muscle | - | Healthy, Young Men | [13] | |
| Human Placenta | ~19.65 | Active Smokers | [14] | |
| DHT | Human Skeletal Muscle | - | Healthy, Young Men | [13] |
| Androgen Receptor | Human Liver | High Levels | Normal | [11] |
| Human Skin (Genital) | 129.14 ± 58.0 (fmol/g) | Normal | [15] | |
| Human Skin (Pubic) | 21.8 ± 13 (fmol/g) | Normal | [15] | |
| Human Skeletal Muscle | - | Healthy, Young Men | [16] |
Note: Direct quantitative data for this compound across a wide range of peripheral tissues is sparse in the literature. The provided data focuses on related androgens and androgen receptor content to provide context for androgen action.
Experimental Protocols
Accurate measurement of this compound metabolism requires robust experimental protocols. The following sections detail methodologies for enzyme kinetic assays and steroid quantification.
Enzyme Kinetic Assay for 5α-Reductase
This protocol describes a method to determine the kinetic parameters (Km and Vmax) of 5α-reductase using androstenedione as a substrate.[17]
Workflow Diagram:
References
- 1. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 2. fda.gov [fda.gov]
- 3. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 5. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 10. Intracellular regulation of 17 beta-hydroxysteroid dehydrogenase type 2 catalytic activity in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen receptor concentrations in needle biopsy specimens of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen receptor in human liver: characterization and quantitation in normal and diseased liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscle Androgen Receptor Content but Not Systemic Hormones Is Associated With Resistance Training-Induced Skeletal Muscle Hypertrophy in Healthy, Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Androgen receptor in human skin cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Androstane-3,17-dione: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Androstane-3,17-dione, a key intermediate in steroid metabolism. It details the methodologies for its structural elucidation and presents its role in relevant biological pathways.
Chemical and Physical Properties
This compound is a C19 steroid and an endogenous metabolite of androgens.[1] It exists as two primary stereoisomers, 5α-Androstane-3,17-dione and 5β-Androstane-3,17-dione, which differ in the stereochemistry at the junction of the A and B rings.[1] The 5α isomer, in particular, is a metabolite of androgens like testosterone (B1683101) and dihydrotestosterone.[2] The chemical and physical properties of 5α-Androstane-3,17-dione are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [3] |
| Molecular Formula | C₁₉H₂₈O₂ | [1] |
| Molecular Weight | 288.4 g/mol | [4][5] |
| CAS Number | 846-46-8 | [1][5] |
| Melting Point | 130-132 °C (403-405 K) | [2] |
| Solubility | Soluble in methanol, chloroform (B151607), and benzene. | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 0.86 (s, H-18), 1.03 (s, H-19), 0.8 - 2.5 (m, Other Protons) | [2] |
| ¹³C NMR (CDCl₃, ppm) | δ 211.7 (C-3), 221.3 (C-17), 13.9 (C-18), 11.4 (C-19) | [2] |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O stretching are expected in the range of 1700-1750 cm⁻¹. | [6] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 288. Key fragments at m/z 244, 217, 124. | [7][8] |
Structure Elucidation: Experimental Protocols
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of steroids in solution, providing detailed information about the carbon-hydrogen framework and stereochemistry.[2]
Protocol for ¹H and ¹³C NMR Analysis: [2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended): For complete assignment of all proton and carbon signals, especially in cases of signal overlap, it is highly recommended to acquire 2D NMR spectra, including COSY, HSQC, and HMBC, using standard instrument parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds like this compound.[2]
Protocol for GC-MS Analysis: [9]
-
Derivatization (Optional but common for steroids): To improve volatility and chromatographic properties, the sample can be derivatized. For example, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common procedure.
-
Sample Injection: Prepare a dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Gas Chromatography:
-
Use a capillary column suitable for steroid analysis (e.g., a non-polar column like DB-1 or equivalent).
-
Employ a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the compound of interest.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
The eluent from the GC column is directed into the mass spectrometer.
-
Electron ionization (EI) at 70 eV is commonly used to generate fragments.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Signaling Pathways and Experimental Workflows
Steroid Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of androgens and estrogens. It is formed from androstenedione (B190577) through the action of the enzyme 5α-reductase.[1] Androstenedione itself is a precursor to testosterone and estrone.[10] The pathway illustrates the conversion of cholesterol through various intermediates to produce the principal steroid hormones.
References
- 1. Androstanedione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C19H28O2 | CID 3034809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5α-Androstan-3,17-dione (androstanedione) (unlabeled) - Cambridge Isotope Laboratories, ULM-8794-0.001 [isotope.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. This compound, (5alpha)- | C19H28O2 | CID 443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, (5α)- [webbook.nist.gov]
- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 10. Androstenedione - Wikipedia [en.wikipedia.org]
5-alpha-Androstane-3,17-dione: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha-Androstane-3,17-dione is a naturally occurring steroid hormone and a key intermediate in the metabolic pathway of androgens.[1] As a metabolite of testosterone (B1683101) and a precursor to more potent androgens like dihydrotestosterone (B1667394) (DHT), a thorough understanding of its physicochemical properties is paramount for research in endocrinology, pharmacology, and the development of novel therapeutics targeting androgen-dependent pathways. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 5-alpha-Androstane-3,17-dione, detailed experimental protocols for its characterization, and a review of its biological significance.
Physicochemical Characteristics
The biological activity and pharmacokinetic profile of 5-alpha-Androstane-3,17-dione are intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Core Physicochemical Properties of 5-alpha-Androstane-3,17-dione
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₈O₂ | [2] |
| Molecular Weight | 288.43 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 133.5 - 134.0 °C | [2][3] |
| Boiling Point | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | [2] |
| Water Solubility | Poorly soluble | [2] |
| logP (Predicted) | 3.64 (for 5β-isomer) | [2] |
Table 2: Solubility Profile of Androstane Steroids
| Solvent | Solubility of 5α-Androstane-3α,17β-diol | Source(s) |
| Methanol (B129727) | 19.60-20.40 mg/mL | |
| Ethanol | Soluble at 20 mg/mL | |
| Chloroform | Soluble | [2] |
| DMSO | Soluble at 50 mg/mL (for 5α-Androstan-17β-ol-3-one) | [4] |
Experimental Protocols
Accurate characterization of 5-alpha-Androstane-3,17-dione relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physicochemical properties.
Melting Point Determination
Objective: To determine the temperature range over which the solid 5-alpha-Androstane-3,17-dione transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a slow, controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded to define the melting point range. A narrow melting range is indicative of high purity.
Spectroscopic Analysis
Objective: To elucidate the molecular structure of 5-alpha-Androstane-3,17-dione by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Approximately 3 mg of the steroid is dissolved in 500 µL of a deuterated solvent, such as deuterated methanol (CD₃OD), after lyophilization to remove moisture.[2]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or 600 MHz) is employed.[2]
-
Data Acquisition:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals.[2]
-
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for 5-alpha-Androstane-3,17-dione (in CDCl₃)
| Atom | Chemical Shift (δ) ppm |
| ¹H NMR | |
| H-18 (CH₃) | 0.86 (singlet) |
| H-19 (CH₃) | 1.03 (singlet) |
| ¹³C NMR | |
| C-3 | 211.7 |
| C-17 | 221.3 |
| C-18 | 13.9 |
| C-19 | 11.4 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Objective: To determine the molecular weight and fragmentation pattern of 5-alpha-Androstane-3,17-dione.
Methodology:
-
Sample Preparation: For analysis from biological matrices like urine, a multi-step process is typically required, involving hydrolysis (e.g., with β-glucuronidase), followed by liquid-liquid or solid-phase extraction, and derivatization (e.g., silylation).[2]
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique.
-
Procedure: The prepared sample is injected into the GC-MS system. The compound is vaporized and separated on a chromatographic column before being ionized, typically by electron ionization (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a characteristic mass spectrum.
Objective: To identify the functional groups present in 5-alpha-Androstane-3,17-dione.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Procedure: The KBr pellet is placed in the sample holder, and an infrared spectrum is recorded. The presence of characteristic absorption bands indicates specific functional groups. For 5-alpha-Androstane-3,17-dione, strong absorption bands corresponding to the C=O stretching of the ketone groups at the C-3 and C-17 positions are expected.
Biological Significance and Signaling Pathways
5-alpha-Androstane-3,17-dione is a pivotal intermediate in androgen metabolism.[1] It is formed from androstenedione (B190577) by the action of the enzyme 5α-reductase and can be converted to the potent androgen dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase.[5] This conversion is a key step in the "5α-dione pathway," which is an important route for DHT synthesis in certain tissues.
While direct androgen receptor-independent signaling of 5-alpha-Androstane-3,17-dione is not well-documented, its metabolites have been shown to exert biological effects through such pathways.[1] For instance, its downstream metabolites, 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, can modulate cellular processes through pathways independent of the androgen receptor.[6][7]
Experimental Workflows
A systematic approach is crucial for the comprehensive physicochemical characterization of steroidal compounds like 5-alpha-Androstane-3,17-dione.
Conclusion
5-alpha-Androstane-3,17-dione is a steroid of significant biological interest due to its central role in androgen metabolism. Its physicochemical properties, which dictate its behavior in biological systems, can be thoroughly characterized using a combination of established analytical techniques. The detailed experimental protocols and metabolic context provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development, facilitating further investigation into the physiological and pathological roles of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroandrostenedione | C19H28O2 | CID 222865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5α-雄甾烷-17β-醇-3-酮 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Androstanedione - Wikipedia [en.wikipedia.org]
- 6. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Androstane-3,17-dione in Adrenal Glands: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of androstane-3,17-dione, a key androgen precursor, within the human adrenal glands. It delineates the primary and alternative enzymatic pathways, focusing on the critical roles of Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). This document summarizes key quantitative data, offers detailed experimental protocols for the investigation of this pathway, and presents visual diagrams of the involved signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The adrenal glands are a significant source of androgens, particularly in women and children.[1] this compound (commonly known as androstenedione) is a crucial intermediate in the biosynthesis of more potent androgens like testosterone (B1683101), as well as estrogens.[2][3] The production of androstenedione (B190577) in the adrenal cortex is primarily regulated by the adrenocorticotropic hormone (ACTH).[4] Dysregulation of this pathway is implicated in various endocrine disorders, making it a key area of study for both basic and clinical research, as well as a target for therapeutic intervention. This guide will explore the core mechanisms of adrenal androstenedione synthesis, providing the necessary technical details for its study.
Biosynthetic Pathways
The synthesis of androstenedione in the adrenal glands occurs predominantly in the zona reticularis and to a lesser extent in the zona fasciculata. It proceeds through two main pathways, both originating from cholesterol.
The Δ⁵ Pathway (via Dehydroepiandrosterone (B1670201) - DHEA)
The Δ⁵ pathway is the major route for androstenedione synthesis in the human adrenal gland.[2] This preference is due to the significantly higher efficiency of the 17,20-lyase activity of CYP17A1 for the Δ⁵ substrate, 17α-hydroxypregnenolone, which is approximately 50 to 100 times greater than for the Δ⁴ substrate, 17α-hydroxyprogesterone.[2][5]
The key steps are:
-
Cholesterol to Pregnenolone (B344588): The process begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).
-
Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the 17α position by the 17α-hydroxylase activity of CYP17A1 to form 17α-hydroxypregnenolone.[6]
-
17α-Hydroxypregnenolone to DHEA: The 17,20-lyase activity of CYP17A1 subsequently cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA).[6]
-
DHEA to Androstenedione: Finally, DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[2]
The Δ⁴ Pathway (via 17α-Hydroxyprogesterone)
While less efficient in humans, the Δ⁴ pathway provides an alternative route to androstenedione.
The key steps are:
-
Pregnenolone to Progesterone (B1679170): Pregnenolone is converted to progesterone by HSD3B2.
-
Progesterone to 17α-Hydroxyprogesterone: Progesterone is then hydroxylated by the 17α-hydroxylase activity of CYP17A1 to yield 17α-hydroxyprogesterone.
-
17α-Hydroxyprogesterone to Androstenedione: In the final step, the 17,20-lyase activity of CYP17A1 converts 17α-hydroxyprogesterone to androstenedione.[7]
Alternative Pathway from 11-Deoxycortisol
An alternative pathway for androstenedione synthesis has been identified, originating from 11-deoxycortisol, the direct precursor to cortisol. This pathway becomes significant when the activity of 11β-hydroxylase (the enzyme that converts 11-deoxycortisol to cortisol) is impaired.[8][9] In such cases, 11-deoxycortisol can be converted to androstenedione, a process that is inversely correlated with cortisol synthesis.[8][10]
Key Enzymes and Their Regulation
The biosynthesis of androstenedione is tightly regulated by the expression and activity of two key enzymes: CYP17A1 and HSD3B2.
Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[6] Both activities are essential for the production of androgens and estrogens.[4] The 17,20-lyase activity of CYP17A1 is the rate-limiting step in androgen synthesis and is allosterically enhanced by cytochrome b5.[2]
3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2)
HSD3B2 is a microsomal enzyme that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids.[2] In the context of androstenedione synthesis, it is responsible for the conversion of DHEA to androstenedione. The expression and activity of HSD3B2 are crucial in determining the flux of steroid precursors through the Δ⁵ versus the Δ⁴ pathway.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of androstenedione in the adrenal glands.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| HSD3B2 | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [11] |
Note: Comprehensive kinetic data for human adrenal CYP17A1 17,20-lyase activity is limited in the literature, though it is established that the Vmax for the conversion of 17α-hydroxypregnenolone to DHEA is significantly higher than that for the conversion of 17α-hydroxyprogesterone to androstenedione.
Table 2: Steroid Concentrations in Adrenal Gland Tissue
| Steroid | Concentration (ng/g tissue) | Age Group | Source |
| Androstenedione | 98 - 320 (median 295) | First week of life | [5][12] |
| Androstenedione | 4.4 - 22.7 (median 10) | End of the first year | [5][12] |
| 17α-Hydroxyprogesterone | Variable, elevated in CAH | - | [13] |
| Dehydroepiandrosterone (DHEA) | Variable, precursor to androstenedione | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of androstenedione in the adrenal glands.
Protocol for Primary Human Adrenocortical Cell Culture
This protocol is adapted from established methods for the isolation and culture of human adrenal cells.[2][14]
Materials:
-
Fresh human adrenal gland tissue
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gentamicin
-
Collagenase Type I or II
-
DNase I
-
Sterile dissection tools, conical tubes, and cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the adrenal tissue with DMEM/F12 containing antibiotics. Carefully dissect and remove the medulla and surrounding connective tissue, retaining the adrenal cortex. Mince the cortical tissue into small (1-2 mm³) pieces.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube with digestion solution (DMEM/F12 with 0.1% collagenase and 0.01% DNase I). Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS. Filter the cell suspension through a 70-100 µm cell strainer.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in complete culture medium (DMEM/F12 with 10% FBS and antibiotics) and plate at a density of 1-2 x 10⁵ cells/cm².
-
Culture and Treatment: Culture the cells in a humidified incubator. For experiments, treat the cells with ACTH or other factors of interest and collect the supernatant for steroid analysis.
Protocol for CYP17A1 Activity Assay
This protocol is based on the use of radiolabeled substrates to measure the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[15]
Materials:
-
Adrenal microsomes or recombinant human CYP17A1
-
Radiolabeled substrate: [¹⁴C]-Progesterone (for 17α-hydroxylase) or [³H]-17α-hydroxypregnenolone (for 17,20-lyase)
-
NADPH regenerating system
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, adrenal microsomes/recombinant enzyme, and the NADPH regenerating system.
-
Initiate Reaction: Add the radiolabeled substrate to start the reaction. Incubate at 37°C for a predetermined time.
-
Stop Reaction and Extract Steroids: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic phase containing the steroids.
-
TLC Separation: Spot the extracted steroids onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product.
-
Quantification: Visualize the steroid spots (e.g., using a phosphorimager) and scrape the corresponding areas from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate converted to product to determine the enzyme activity.
Protocol for HSD3B2 Enzymatic Assay
This protocol describes a cell-based assay to evaluate HSD3B2 activity by measuring the conversion of DHEA to androstenedione.[16][17]
Materials:
-
HEK293 cells
-
Expression vector for human HSD3B2
-
CV-1 cells
-
Androgen receptor (AR) expression vector
-
Androgen-responsive reporter vector (e.g., ARE-Luc)
-
DHEA
-
Cell culture and transfection reagents
-
Luciferase assay system
Procedure:
-
Transduce HEK293 Cells: Transduce HEK293 cells to express human HSD3B2.
-
Incubate with Substrate: Incubate the HSD3B2-expressing HEK293 cells with DHEA (e.g., 10 nM) for various time points. Collect the culture medium at each time point.
-
Reporter Assay in CV-1 Cells: Transfect CV-1 cells with the AR expression vector and the ARE-Luc reporter vector.
-
Treat with Conditioned Medium: Incubate the transfected CV-1 cells with the collected culture medium from the HEK293 cells.
-
Measure Luciferase Activity: After 24 hours, lyse the CV-1 cells and measure luciferase activity using a luminometer.
-
Data Analysis: The increase in luciferase activity corresponds to the amount of androstenedione produced by the HSD3B2-expressing cells.
Protocol for Steroid Profiling by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of androstenedione and other steroids in adrenal tissue or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]
Materials:
-
Adrenal tissue homogenate or cell culture supernatant
-
Internal standards (stable isotope-labeled steroids)
-
Organic solvents for extraction (e.g., methyl tert-butyl ether)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Add internal standards to the sample. Perform liquid-liquid or solid-phase extraction to isolate the steroids. Evaporate the solvent and reconstitute the sample in the mobile phase.
-
LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different steroid species.
-
MS/MS Detection: The eluting steroids are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the concentration of each steroid by comparing the peak area of the analyte to that of its corresponding internal standard.
Conclusion
The biosynthesis of this compound in the adrenal glands is a complex and highly regulated process that is fundamental to human endocrine physiology. A thorough understanding of the enzymatic pathways, their kinetics, and the methods used for their investigation is essential for researchers and drug development professionals working in endocrinology and related fields. This technical guide provides a solid foundation of knowledge and practical protocols to facilitate further research and development in this critical area. The continued application of advanced analytical techniques, such as mass spectrometry-based steroid profiling, will undoubtedly lead to new insights into the regulation of adrenal androgen production in both health and disease.
References
- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]
- 2. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androstenedione | Rupa Health [rupahealth.com]
- 4. CYP17A1 - Wikipedia [en.wikipedia.org]
- 5. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of the adrenal gland to the production of androstenedione and testosterone during the first two years of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The control of steroidogenesis by human fetal adrenal cells in tissue culture. III. The effects of various hormonal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of ketoconazole on human adrenal steroidogenesis: incubation studies with tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of Human Adrenal Cortical Cells——AcceGen [accegen.com]
- 19. academic.oup.com [academic.oup.com]
Androstane-3,17-dione: A Pivotal Precursor in the Synthesis of Potent Androgens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane-3,17-dione, an endogenous steroid hormone, occupies a central position in the intricate network of human steroidogenesis. While possessing weak androgenic activity itself, its primary significance lies in its role as a crucial intermediate in the biosynthesis of potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as estrogens.[1] This guide provides a comprehensive technical overview of the metabolic pathways originating from this compound, the enzymatic conversions involved, the subsequent activation of the androgen receptor, and detailed experimental protocols for the study of these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, drug discovery, and related fields.
Metabolic Pathways of this compound
This compound is a versatile substrate for several key enzymes in the steroidogenic cascade, leading to the formation of biologically active hormones. The primary metabolic routes involve its conversion to testosterone and 5α-androstanedione, which is a precursor to DHT.
Conversion to Testosterone
The conversion of androstenedione (B190577) to testosterone is a critical step in androgen synthesis and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[2] This reaction is reversible, allowing for the interconversion of these two steroids.
The 5α-Androstanedione Pathway to Dihydrotestosterone (DHT)
Recent research has highlighted a significant pathway for DHT synthesis that bypasses testosterone, particularly in castration-resistant prostate cancer (CRPC). In this "alternative" or "backdoor" pathway, androstenedione is first converted to 5α-androstanedione (also known as androstanedione) by the enzyme 5α-reductase.[3][4][5] Subsequently, 5α-androstanedione is converted to the highly potent androgen, DHT, by the action of 17β-HSD.[4] This pathway is of considerable interest in the context of prostate cancer progression and the development of resistance to androgen deprivation therapies. In some tissues, such as female genital skin, the conversion of androstenedione to DHT via 5α-androstanedione appears to be more prominent than the direct conversion from testosterone.[5]
The following diagram illustrates the key metabolic conversions of this compound.
Androgen Receptor Signaling
The biological effects of potent androgens like testosterone and DHT are mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[6][7] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[7] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This classical signaling pathway is fundamental to a wide range of physiological processes, including male sexual development and the maintenance of spermatogenesis.[7]
The following diagram depicts the classical androgen receptor signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of androstenedione and its metabolites with the androgen receptor.
Table 1: Androgen Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| Dihydrotestosterone (DHT) | 10 ± 0.4 nM | [8][9][10] |
| Androst-4-ene-3,17-dione | 648 ± 21 nM | [8][9][10] |
Data obtained from competitive displacement of a fluorescent androgen from the AR ligand-binding domain.[8][9]
Table 2: In Vivo Effects of Androstenedione Supplementation in Hypogonadal Men
| Parameter | Change from Baseline | P-value |
| Fat-Free Mass | +1.7 ± 0.5 kg | 0.012 |
| Bench Press Strength | +4.3 ± 3.1 kg | 0.006 |
| Leg Press Strength | +18.8 ± 17.3 kg | 0.045 |
Results from a 12-week study with a daily dose of 1500 mg of 4-androstenedione.[8][9] It is important to note that the anabolic effects observed in this study are likely due to the conversion of androstenedione to testosterone.[8]
Experimental Protocols
Steroidogenesis Assay in H295R Cells
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of androgens and estrogens.[11][12][13]
Objective: To assess the effect of a test compound on the production of testosterone and other steroids.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
DMEM:F12 medium
-
Nu-Serum™ I Replacement or similar
-
ITS+ Premix
-
24-well or 96-well cell culture plates
-
Test compound stock solution
-
Positive controls (e.g., Forskolin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Cell Culture: Maintain H295R cells according to standard protocols. Seed cells in 24-well or 96-well plates and allow them to attach and recover for 24 hours.[11][14]
-
Chemical Exposure:
-
Remove the growth medium and wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of the test compound, a positive control, and a solvent control.[14] The final solvent concentration should be consistent across all wells and typically ≤0.1%.[14] Each treatment should be performed in at least triplicate.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.[11][14]
-
-
Sample Collection: After the 48-hour exposure, collect the culture medium from each well and store it at -80°C until hormone analysis.[11][14]
-
Hormone Analysis: Quantify the concentration of testosterone and other relevant steroids in the collected medium using methods such as ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15]
-
Cell Viability Assay: Assess cell viability in the remaining cells using a standard method like the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.[12][14]
The following diagram outlines the general workflow for a steroidogenesis assay.
Androgen Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of steroid hormones in biological samples due to its high specificity and precision, especially at low concentrations.[15][16]
Objective: To accurately measure the levels of this compound, testosterone, DHT, and other androgens in serum or cell culture medium.
Procedure:
-
Sample Preparation:
-
Chromatographic Separation: Use a suitable liquid chromatography system and column to separate the different androgen species.
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17]
-
For each androgen, specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity.
-
-
Data Analysis: Quantify the concentration of each androgen by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Conclusion
This compound is a fundamentally important steroid precursor, the metabolism of which leads to the synthesis of potent androgens that play critical roles in human physiology and pathophysiology. A thorough understanding of the enzymatic pathways that convert this compound, particularly the alternative pathway to DHT, is crucial for the development of novel therapeutic strategies for androgen-dependent conditions such as prostate cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the complex and dynamic processes of androgen synthesis and action.
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androstanedione - Wikipedia [en.wikipedia.org]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. benchchem.com [benchchem.com]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Top 5 Tests for Monitoring Androgen Levels - Oana - Posts [oanahealth.com]
- 17. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Steroidogenesis: A Technical Guide to Androstane-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane-3,17-dione, more commonly known as androstenedione (B190577), occupies a pivotal position in the intricate cascade of steroid biosynthesis. As the direct precursor to both the principal male sex hormone, testosterone (B1683101), and the primary female sex hormone, estrone, its study has been fundamental to our understanding of endocrinology, reproductive biology, and the pathophysiology of numerous hormonal disorders. This technical guide provides an in-depth exploration of the discovery, history, and role of this compound in steroidogenesis, tailored for the scientific community.
Historical Perspective: The Discovery of Androgens
The journey to understanding this compound is rooted in the pioneering work on sex hormones in the early 20th century. In 1931, German biochemist Adolf Butenandt isolated the first androgen, androsterone, from thousands of liters of male urine.[1] This monumental achievement, which involved painstaking extraction and crystallization processes, laid the groundwork for the identification of other steroid hormones. Butenandt's continued research, in parallel with the work of Leopold Ruzicka, established the close chemical relationship between sex hormones and cholesterol.[1][2] This led to the groundbreaking synthesis of testosterone from cholesterol, a process in which androstenedione was identified as a key intermediate.[2] Butenandt and his colleague, Kudszus, successfully synthesized androstenedione from cholesterol in 1935, solidifying its place in the steroidogenic pathway.[3]
The Central Role of this compound in Steroidogenesis
This compound is a C19 steroid hormone that serves as a critical branch-point in the synthesis of androgens and estrogens.[4] It is produced in the adrenal glands and the gonads (testes and ovaries).[5] Its production is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and by gonadotropins (luteinizing hormone and follicle-stimulating hormone) in the gonads.[5]
The biosynthesis of this compound can occur via two primary pathways originating from cholesterol:
-
The Delta-5 Pathway: This is the predominant pathway in humans. It involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase (a component of CYP17A1). DHEA is then converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[5]
-
The Delta-4 Pathway: This pathway involves the conversion of 17α-hydroxyprogesterone directly to this compound by 17,20-lyase.[5]
Once synthesized, this compound is the substrate for two crucial enzymes that determine the downstream hormonal milieu:
-
17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme reduces the 17-keto group of this compound to a hydroxyl group, forming testosterone.[6]
-
Aromatase (CYP19A1): This enzyme catalyzes the aromatization of the A-ring of this compound, converting it to estrone.[5]
Signaling Pathway of Steroidogenesis
Quantitative Data
The production and circulating levels of this compound vary significantly with age, sex, and physiological status.
Table 1: Production Rates of this compound
| Source | Production Rate (mg/day) | Reference |
| Premenopausal Women | ||
| Total | ~3.0 | [5] |
| Adrenal Glands | ~1.5 (50%) | [5][7] |
| Ovaries | ~1.5 (50%) | [5][7] |
| Postmenopausal Women | ||
| Total | ~1.5 | [5] |
| Men | ||
| Adrenal Glands | 50% of total | [7] |
| Testes | Minor contribution | [8] |
Table 2: Plasma Concentrations of this compound
| Population | Concentration Range | Reference |
| Adult Females (premenopausal) | 0.9 - 7.5 nmol/L (30 - 200 ng/dL) | [5][9] |
| Adult Females (postmenopausal) | 0.4 - 2.9 nmol/L | [9] |
| Adult Males (18-40 yrs) | 1.1 - 5.6 nmol/L (40 - 150 ng/dL) | [5][9] |
| Adult Males (41-67 yrs) | 0.8 - 4.7 nmol/L | [9] |
| Prepubertal Children | 0.5 - 3.4 nmol/L | [10] |
| Term Neonates | 0.8 - 8.8 nmol/L | [10] |
| Preterm Neonates | 1.6 - 12.4 nmol/L | [10] |
Table 3: Conversion Rates of this compound
| Conversion | Population | Conversion Ratio/Rate | Reference |
| Androstenedione to Testosterone | Normal Women | 49% of plasma testosterone | [11] |
| Hirsute Women | 26% of plasma testosterone | [11] | |
| Androstenedione to Estrone | Normal Men | 1.35% (transfer constant) | [12] |
| Normal Women | 0.74% (transfer constant) | [12] |
Table 4: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Reference |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | ||||
| (Human Placental Microsomes) | DHEA | 15 ± 3 nM | 1.8 ± 0.4 nmol/min/mg protein | [13] |
| (Rat Adrenal Homogenate) | DHEA | 4.9 µM | 2.71 nmol/min/mg protein | [14] |
| (Human Adrenal Microsomes) | DHEA | 0.3 µM | 2.9-4.6 nmol/mg/min | [15] |
| Aromatase (CYP19A1) | ||||
| (Human Placental Microsomes) | Androstenedione | 14 ± 4 nM | 0.12 ± 0.02 nmol/min/mg protein | [13] |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | ||||
| (Human) | Androstenedione | - | - | [16][17] |
Experimental Protocols
The study of this compound has evolved from classical biochemical techniques to highly sensitive and specific modern analytical methods.
Historical Method: Isolation and Identification
The pioneering work of Butenandt involved the extraction of androgens from vast quantities of urine. The general steps included:
-
Acid Hydrolysis: Urine was acidified to hydrolyze steroid conjugates.
-
Solvent Extraction: The hydrolyzed urine was extracted with organic solvents like benzene (B151609) or ether to isolate the lipid-soluble steroids.
-
Purification: The crude extract was subjected to multiple purification steps, including saponification to remove acidic compounds and fractional distillation.
-
Crystallization: The purified extract was subjected to repeated crystallizations to obtain pure crystalline steroids.
-
Structural Elucidation: The structure of the isolated steroid was determined through chemical degradation and analysis of the resulting products.
Modern Method: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the accurate quantification of this compound in biological matrices.
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d7-androstenedione) is added to the serum or plasma sample.
-
Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated with a solvent like acetonitrile (B52724) or methanol, or the steroids are extracted using a solvent such as methyl tert-butyl ether (MTBE).[18][19]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent.[18]
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where androstenedione and its internal standard are separated from other sample components on a C18 reversed-phase column.[20]
-
Ionization: The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[20]
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both androstenedione and its internal standard are monitored for highly selective and sensitive detection.[18]
-
Quantification: The concentration of androstenedione in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the steroid.
Experimental Workflow for LC-MS/MS Quantification
Conclusion
This compound stands as a cornerstone of steroid biochemistry. Its discovery was a pivotal moment in the history of endocrinology, and its central role in steroidogenesis continues to be a subject of intense research. For professionals in drug development, a thorough understanding of the biosynthesis, metabolism, and quantification of this compound is essential for the development of therapies targeting hormonal imbalances and steroid-related diseases. The evolution of analytical techniques from laborious historical methods to sophisticated mass spectrometric assays has enabled precise and accurate measurement, furthering our insights into the complex world of steroid hormones.
References
- 1. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androstenedione | Rupa Health [rupahealth.com]
- 5. Androstenedione - Wikipedia [en.wikipedia.org]
- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Androgen Excess: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 8. Steroid hormones: relevance and measurement in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androstenedione [gloshospitals.nhs.uk]
- 10. mjpath.org.my [mjpath.org.my]
- 11. Testosterone and androstenedione blood production rates in normal women and women with idiopathic hirsutism or polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic studies on the formation of estrogens from dehydroepiandrosterone sulfate by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological and biochemical aspects of 17β-hydroxysteroid dehydrogenase type 2 and 3 [edoc.unibas.ch]
- 18. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Quantification of Androstane-3,17-dione in Serum by LC-MS/MS
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androstane-3,17-dione (5α-Androstanedione) is a key steroid metabolite in the androgen biosynthesis pathway. It is formed from androstenedione (B190577) via the action of the 5α-reductase enzyme and is a precursor to potent androgens like dihydrotestosterone (B1667394) (DHT). Accurate quantification of this compound in serum is crucial for studying androgen metabolism, diagnosing endocrine disorders, and investigating the mechanisms of diseases such as prostate cancer and polycystic ovary syndrome (PCOS).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior sensitivity and specificity compared to traditional immunoassays, which can be limited by cross-reactivity.[1][2][3] This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human serum.
Principle
This method involves the extraction of this compound and a stable isotope-labeled internal standard (IS) from a serum matrix, followed by chromatographic separation and quantification using a triple quadrupole mass spectrometer. The sample preparation utilizes a combination of protein precipitation (PPT) and solid-phase extraction (SPE) to ensure a clean extract and minimize matrix effects.[1][4] Quantification is achieved by multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5][6]
Metabolic Context of this compound
This compound is a central intermediate in both the classic and alternative (backdoor) androgen synthesis pathways. Understanding its position in these pathways is vital for interpreting quantitative results. The classic pathway involves the conversion of androstenedione to testosterone, which is then converted to the highly potent DHT. The alternative pathway can produce DHT from precursors like 17-hydroxyprogesterone, bypassing testosterone, with this compound being a key intermediate metabolite.[7][8]
Experimental Protocols
Materials and Reagents
-
Standards: this compound and Androstenedione-¹³C₃ (or other suitable IS).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), water, and methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid (LC-MS grade), zinc sulfate (B86663) heptahydrate.
-
Serum: Charcoal-stripped serum for calibrators and quality controls (QCs).
-
Extraction Plates: 96-well Solid-Phase Extraction (SPE) plates (e.g., SOLAµ HRP) or equivalent.[1][9]
Preparation of Standards and Quality Controls
-
Prepare individual stock solutions of this compound and the internal standard in methanol (e.g., at 1 mg/mL).
-
Create a combined working standard solution by diluting the stock. Serially dilute this solution with 50:50 methanol/water to prepare calibration standards at multiple concentration levels (e.g., 0.05 to 50 ng/mL).
-
Prepare a working internal standard solution (e.g., 100 ng/mL in acetonitrile).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking the working standard solution into charcoal-stripped serum.
Sample Preparation Protocol
This protocol combines protein precipitation with online or offline solid-phase extraction for robust sample cleanup.
-
Aliquoting: To a 1.5 mL microcentrifuge tube or a 96-well plate, add 100 µL of serum sample, calibrator, or QC.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution to each well.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 1% formic acid.[10] For enhanced precipitation, a zinc sulfate solution in methanol can also be used.[10] Seal the plate/tubes and vortex for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol/water.
-
Injection: Inject 10-20 µL of the final extract for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables provide typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, <3 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temp. | 40 - 50 °C |
| Injection Vol. | 10 µL |
| Gradient | 0-1.0 min: 40% B; 1.0-5.0 min: 40-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 40% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray (ESI) or APCI, Positive Mode[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Analyte | This compound |
| Precursor Ion (m/z) | 289.2 |
| Product Ion (m/z) - Quantifier | 271.2 (Loss of H₂O) |
| Product Ion (m/z) - Qualifier | 123.1 |
| Collision Energy (eV) | Optimized for instrument (Typically 15-25 eV) |
| Internal Standard | Androstenedione-¹³C₃ [12] |
| Precursor Ion (m/z) | 290.2 |
| Product Ion (m/z) | 100.1 |
| Collision Energy (eV) | Optimized for instrument (Typically 15-25 eV) |
Note: MRM transitions are based on the structure of this compound and common fragmentation patterns for similar steroids. These should be confirmed and optimized empirically on the specific mass spectrometer used.[12]
Data Presentation and Performance Characteristics
The method should be validated according to established bioanalytical guidelines. Key performance metrics are summarized below.
Table 3: Representative Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.05 - 50 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[10] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
| Recovery | > 80% |
Data synthesized from typical performance of steroid panel assays for representative purposes.[10][13]
Conclusion
This application note describes a comprehensive and robust LC-MS/MS method for the quantification of this compound in human serum. The combination of a streamlined sample preparation protocol and highly selective MRM-based detection provides the accuracy, precision, and sensitivity required for demanding research and clinical applications.[13][14] This method is well-suited for laboratories investigating steroidogenesis and its role in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
- 3. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. protocols.io [protocols.io]
- 12. agilent.com [agilent.com]
- 13. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
Application Note: Quantitative Analysis of Androstane-3,17-dione in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of Androstane-3,17-dione in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a steroid metabolite of interest in various research fields, including endocrinology and anti-doping science. The described method involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for sample clean-up, and chemical derivatization to enhance volatility and thermal stability for GC-MS analysis. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of androgens and estrogens. Its quantification in urine is crucial for understanding various physiological and pathological conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid profiling due to its high chromatographic resolution and mass spectrometric specificity.[1][2] However, the analysis of steroids like this compound by GC-MS requires a robust sample preparation procedure to remove interfering matrix components and to convert the analytes into more volatile derivatives.[3][4] This protocol details a validated method for the reliable measurement of this compound in urine.
Experimental Protocol
The following protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis.
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS) (e.g., d4-Etiocholanolone or a similar deuterated steroid)
-
β-Glucuronidase from E. coli[5]
-
Phosphate (B84403) buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]
-
Methanol (B129727) (HPLC grade)
-
tert-Butyl methyl ether (TBME) (distilled)[5]
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH4I) and a reducing agent like ethanethiol. A common mixture is MSTFA/NH4I/ethanethiol (500:4:2 v/w/v).[7]
-
Deionized water
-
Urine samples
Sample Preparation
-
Sample Thawing and Centrifugation : If frozen, thaw urine samples at room temperature. Vortex and centrifuge the samples to pellet any particulate matter.[1]
-
Internal Standard Spiking : To 1 mL of urine, add an appropriate amount of the internal standard solution.
-
Enzymatic Hydrolysis : Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-Glucuronidase solution. Incubate the mixture at 55°C for 3 hours in a thermostated water bath to deconjugate the steroids.[1]
-
Solid-Phase Extraction (SPE) :
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of the steroids for GC-MS analysis.[3]
-
Oximation (for keto-groups) : Add 100 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 1 hour. This step protects the keto-groups.[2]
-
Silylation (for hydroxyl-groups) : Evaporate the pyridine and add 50 µL of the MSTFA/NH4I/ethanethiol derivatization mixture to the residue.[7] Vortex the mixture for a few seconds.
-
Incubation : Place the vials in an oven at 80°C for 30 minutes to complete the derivatization reaction.[7]
-
Transfer : After cooling, transfer the derivatized sample into a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted based on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP Ultra-1 capillary column (17 m length, 0.2 mm i.d., 0.11 µm film thickness) or similar[5] |
| Carrier Gas | Helium at a constant flow rate of 0.9 mL/min[5] |
| Injection Volume | 1.5 µL |
| Injector Temperature | 300°C[5] |
| Injection Mode | Split (1:15)[5] |
| Oven Program | Initial temperature 185°C, ramp at 3°C/min to 240°C, then at 40°C/min to 310°C[5] |
| Mass Spectrometer | Agilent 7000C Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 250°C[5] |
| Transfer Line Temp | 300°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Note: Specific ions for this compound and the internal standard should be determined by analyzing the mass spectrum of their derivatized standards.
Data Presentation
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific laboratory conditions and instrumentation. The World Anti-Doping Agency (WADA) requires a detection limit of not higher than 2 ng/mL for some urinary steroids.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound in urine.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway of this compound and related steroids.
Conclusion
The GC-MS method described provides a reliable and robust approach for the quantitative analysis of this compound in urine. The detailed protocol for sample preparation, derivatization, and instrument parameters ensures high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers in endocrinology, clinical chemistry, and anti-doping laboratories. Proper method validation is essential for accurate and reproducible results.
References
- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: Robust and Efficient Solid-Phase Extraction of Androstane-3,17-dione from Human Plasma
Abstract
This application note details a comprehensive and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of androstane-3,17-dione from human plasma samples. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation workflow for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a reversed-phase SPE mechanism, ensuring high recovery and effective removal of endogenous interferences such as phospholipids. All quantitative data, including recovery rates and limits of quantification, are summarized for clear interpretation.
Introduction
This compound, a key steroid hormone, is a critical biomarker in various physiological and pathological processes. Accurate and precise quantification of this compound in plasma is essential for clinical research and drug development. However, the complexity of the plasma matrix presents significant analytical challenges, including ion suppression and interference from endogenous components. Solid-phase extraction is a widely adopted technique to address these challenges by providing a clean and concentrated sample extract.[1] This application note provides a step-by-step protocol for an SPE method optimized for this compound, ensuring reliable and high-quality results for downstream LC-MS/MS analysis.
Materials and Reagents
-
SPE Device: Reversed-phase SPE cartridges or 96-well plates (e.g., Oasis PRiME HLB, Thermo Scientific™ SOLAµ™ HRP)
-
Plasma: Human plasma collected in appropriate anticoagulant (e.g., lithium heparin)
-
Internal Standard (IS): Deuterated or 13C-labeled this compound (e.g., androstene-3,17-dione-2,3,4-13C3)[2]
-
Methanol (B129727) (MeOH): LC-MS grade
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Zinc Sulfate (ZnSO4): Analytical grade
-
Phosphoric Acid (H3PO4): Analytical grade
-
Collection tubes or 96-well collection plate
-
Centrifuge
-
Vacuum manifold or positive pressure manifold
Experimental Protocols
This protocol is a composite of best practices from established methodologies.[1][3]
1. Sample Pre-treatment
Proper sample pre-treatment is crucial for efficient extraction and to prevent clogging of the SPE sorbent.
-
Thaw frozen plasma samples completely and vortex to ensure homogeneity.
-
To a 150 µL aliquot of plasma, add 20 µL of the working internal standard solution.[4]
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., 4:1 Methanol: 89 g/L ZnSO4 solution).[4]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 3220 rcf for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer 300 µL of the supernatant to a clean tube.
-
Acidification: Add 900 µL of 4% H3PO4 to the supernatant and mix well. This step adjusts the pH of the sample for optimal binding to the SPE sorbent.[4]
2. Solid-Phase Extraction
The following steps outline the SPE procedure using a reversed-phase sorbent.
-
Conditioning: Condition the SPE plate wells or cartridges by passing 1 mL of methanol followed by 1 mL of water. This step is not always necessary for newer generation SPE plates like SOLAµ, which can save time.[3]
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate or cartridge. Apply a gentle vacuum or positive pressure to ensure a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the sorbent to remove polar interferences and residual phospholipids.
-
Wash with 2 x 200 µL of 25% methanol in water. Ensure the sorbent does not dry out between wash steps.
-
-
Elution: Elute the this compound and internal standard from the sorbent.
-
Elute with 2 x 25 µL of 90:10 Acetonitrile:Methanol.
-
Dilute the eluate with 25 µL of water prior to injection to ensure compatibility with the mobile phase.
-
3. LC-MS/MS Analysis
The clean, concentrated extract is now ready for injection into an LC-MS/MS system for quantification.
Quantitative Data Summary
The following tables summarize the expected performance of this SPE method based on literature data.
Table 1: Recovery and Matrix Effects
| Analyte | Extraction Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| This compound | 72-73% | < 5% | < -10% |
Table 2: Linearity and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | R2 | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 0.05 - 25[4] | > 0.99[4] | 0.05[2][4] |
Diagrams
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow of the solid-phase extraction method for this compound from plasma.
Conclusion
The solid-phase extraction protocol presented in this application note provides a reliable and efficient method for the isolation of this compound from human plasma. The procedure effectively removes interfering matrix components, leading to high analyte recovery and minimal ion suppression. This robust workflow is ideal for researchers and scientists in need of a high-quality sample preparation method for accurate and precise quantification of this compound in a clinical research or drug development setting.
References
Application Notes and Protocols: Development of an In Vitro Cell-Based Assay for Androstane-3,17-dione Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane-3,17-dione is a steroid hormone that plays a crucial role as an intermediate in androgen and estrogen metabolism. The study of its metabolic pathways is vital for understanding various physiological and pathological processes, including hormone-dependent cancers and endocrine disorders. This document provides detailed application notes and protocols for establishing a robust in vitro cell-based assay to investigate the metabolism of this compound. The protocols described herein are designed to be adaptable for screening potential inhibitors of steroid-metabolizing enzymes, a critical step in drug discovery and development.
The primary enzymes responsible for the biotransformation of this compound are members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3, as well as 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][2] These enzymes catalyze the reduction of the keto groups at the C3 and C17 positions, leading to the formation of various active and inactive androgens. This interplay of enzymatic activity is a key determinant of the overall androgenic signal within a target tissue.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves the reduction of its ketone groups at the C3 and C17 positions. The key enzymes and their resulting metabolites are outlined below. Understanding these pathways is fundamental to interpreting the results of in vitro assays.
Recommended In Vitro Cell Models
The selection of an appropriate cell line is critical for a successful metabolism assay and depends on the specific research question and the expression profile of the enzymes of interest. Several human cell lines are well-characterized and suitable for studying steroid metabolism.[1][3][4][5]
| Cell Line | Tissue of Origin | Key Expressed Enzymes | Relevant Applications |
| LNCaP | Prostate Cancer | AKR1C1, AKR1C2, AKR1C3, 5α-reductase | Studying androgen metabolism in the context of prostate cancer.[1] |
| PC-3 | Prostate Cancer | High levels of AKR1C3 | Investigating pathways of potent androgen synthesis.[1] |
| MCF-7 | Breast Cancer | Aromatase, 17β-HSDs | Studying the interplay between androgen and estrogen metabolism.[4] |
| H295R | Adrenocortical Carcinoma | Broad range of steroidogenic enzymes (CYPs, HSDs) | Comprehensive analysis of steroidogenesis and metabolism.[3][5] |
Experimental Protocols
This section provides detailed protocols for an in vitro cell-based assay to study the metabolism of this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracrine Formation of Steroid Hormones in Breast Cancer, Epidermal Keratinocyte, Dermal Fibroblast, and Adipocyte Cell Lines Measured by LC-MS/MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Deuterated Androstane-3,17-dione as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous steroids, such as androstane-3,17-dione, in biological matrices is critical for a wide range of research and clinical applications, including endocrinology, drug development, and anti-doping analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard is a fundamental requirement for robust and reliable LC-MS/MS-based quantification, as it effectively compensates for variability introduced during sample preparation and analysis.[2][3] Deuterated this compound (d-androstane-3,17-dione) is an ideal internal standard for the quantification of its endogenous counterpart, as its physicochemical properties are nearly identical to the analyte of interest.[3] This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard in the quantitative analysis of this compound in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[2] The internal standard and the endogenous analyte behave almost identically during extraction, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample losses occur during the procedure.[2]
Metabolic Pathway of this compound
This compound is a key intermediate in the metabolic pathway of androgens.[4] It is primarily synthesized from androstenedione (B190577) by the action of 5α-reductase enzymes.[4] Subsequently, it can be converted to other potent androgens, such as dihydrotestosterone (B1667394) (DHT), or be metabolized to androsterone.[4] Understanding this pathway is crucial for interpreting the quantitative results of this compound in various physiological and pathological contexts.
Key enzymatic conversions involving this compound.
Experimental Protocols
The following protocols describe the general steps for the quantitative analysis of this compound in serum or plasma using deuterated this compound as an internal standard.
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d3, -d5, or -d7)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Human serum or plasma (analyte-free or charcoal-stripped for calibration standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
96-well plates and collection plates
-
Nitrogen evaporator
Sample Preparation
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and deuterated this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of the analytical standard and the internal standard by diluting the stock solutions with methanol to appropriate concentrations for spiking calibration standards and samples.
2. Sample Pre-treatment:
-
Thaw serum/plasma samples at room temperature.
-
To a 100 µL aliquot of each sample, calibrator, and quality control (QC) sample in a 96-well plate, add a fixed amount (e.g., 25 µL) of the deuterated this compound internal standard working solution.[1][3]
-
Vortex briefly to mix.
3. Extraction (Choose one of the following methods):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the pre-treated samples onto the cartridges.
-
Wash the cartridges to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).[3]
-
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate organic solvent (e.g., 1 mL of MTBE or a mixture of hexane (B92381) and ethyl acetate) to the pre-treated samples.[3]
-
Vortex vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube or well.[3]
-
-
Protein Precipitation (PPT):
-
Add a precipitating agent (e.g., 3 volumes of cold acetonitrile or methanol containing the internal standard) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for further processing or direct injection.
-
4. Evaporation and Reconstitution:
-
Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
-
Vortex to ensure complete dissolution and transfer to an LC-MS vial or a new 96-well plate.
LC-MS/MS Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[5]
-
Gradient: A gradient elution is typically employed to achieve optimal separation of the analyte from other endogenous compounds. The specific gradient profile should be optimized based on the column and instrument used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI) are commonly used for this compound.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for both this compound and its deuterated internal standard need to be optimized on the specific mass spectrometer. Example transitions are provided in the table below.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound using a deuterated internal standard.
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 289.2 | 97.0 | 22 |
| This compound | 289.2 | 109.1 | 21 |
| This compound-d7 | 294.2 | 100.1 | 22 |
Note: These values are illustrative and require optimization for the specific instrument and deuterated standard used.[5]
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
Note: These are general acceptance criteria for bioanalytical method validation. Specific values may vary depending on the laboratory and application.[6][7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound using a deuterated internal standard.
Workflow from sample preparation to data analysis.
Conclusion
The use of deuterated this compound as an internal standard is essential for the development of accurate, precise, and robust LC-MS/MS methods for the quantification of endogenous this compound in biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate such methods in their laboratories. Adherence to these principles and methodologies will ensure the generation of high-quality data for a wide range of applications in steroid research and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An isotope dilution LC-MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Sensitivity in GC-MS Analysis of Androstane-3,17-dione through Derivatization
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androstane-3,17-dione, an endogenous steroid hormone, is a key intermediate in the biosynthesis of androgens and estrogens. Accurate quantification of this compound in biological matrices is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids; however, the inherent chemical properties of this compound, such as its low volatility and thermal lability, pose challenges for direct GC-MS analysis, often resulting in poor chromatographic peak shape and low sensitivity.
To overcome these limitations, chemical derivatization is an essential step in the analytical workflow. Derivatization modifies the functional groups of the analyte, in this case, the ketone groups of this compound, to increase its volatility and thermal stability. This application note details two effective derivatization protocols for this compound to enhance its sensitivity for GC-MS analysis: a two-step methoximation-silylation and a single-step pentafluoropropionic anhydride (B1165640) (PFPA) derivatization.
Derivatization Strategies
The primary goal of derivatization is to block the polar ketone functional groups of this compound, thereby reducing intermolecular interactions and increasing its volatility.
1. Two-Step Methoximation and Silylation (TMS Derivatization): This is a widely adopted and robust method for the derivatization of steroids containing keto groups.[1]
-
Methoximation: The first step involves the reaction of the ketone groups with methoxyamine hydrochloride to form methoxime derivatives. This step is crucial as it prevents the formation of multiple derivatives from a single compound due to tautomerization of the keto groups into enols.[1][2]
-
Silylation: The second step involves the replacement of the remaining active hydrogens with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] This further increases the volatility and thermal stability of the molecule.[5]
2. Single-Step Pentafluoropropionic (PFP) Derivatization: This method utilizes pentafluoropropionic anhydride (PFPA) to form stable pentafluoropropionyl derivatives. This single-step process is faster than the two-step methoximation-silylation.[6] The resulting PFP derivatives are highly electronegative, which can enhance sensitivity in certain GC-MS detection modes.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for androstenedione (B190577) (a closely related compound to this compound) and other steroids using different derivatization methods with GC-MS analysis. This data provides a comparative overview of the sensitivity enhancement achieved through derivatization.
| Analyte | Derivatization Method | LOD | LOQ | Matrix | Reference |
| Dihydrotestosterone | TMS Derivatization | 1.0 ng/mL | 2.5 ng/mL | Urine | [7] |
| Testosterone | TMS Derivatization | 1.0 ng/mL | 2.5 ng/mL | Urine | [7] |
| Progesterone | TMS Derivatization | 2.5 ng/mL | 5.0 ng/mL | Urine | [7] |
| Androstenedione | Hydroxylamine Derivatization (for HPLC-MS) | - | 0.5 ng/mL | Serum | [8][9] |
| Various Steroids | PFB/PFPA Derivatization | ~1 pg/mL (IDL) | - | Serum/Plasma | [10] |
Note: Data for this compound specifically is limited; however, the data for structurally similar steroids provides a strong indication of the expected sensitivity.
Experimental Workflow
The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted in the following diagram.
Caption: General workflow for derivatization and GC-MS analysis.
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation (TMS Derivatization)
Materials:
-
Dried sample extract containing this compound
-
Methoxyamine hydrochloride solution in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Methoximation: a. Ensure the sample extract is completely dry in a reaction vial. b. Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried extract. c. Vortex the vial for 30 seconds to ensure complete dissolution. d. Incubate the mixture at 60°C for 60 minutes.[11] e. Allow the vial to cool to room temperature.
-
Silylation: a. To the cooled methoxime derivative, add 100 µL of MSTFA (with 1% TMCS).[11] b. Vortex the vial for 30 seconds. c. Incubate the mixture at 70-80°C for 30 minutes.[7] d. Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Single-Step Pentafluoropropionic (PFP) Derivatization
Materials:
-
Dried sample extract containing this compound
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Derivatization: a. Ensure the sample extract is completely dry in a reaction vial. b. Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract. c. Vortex the vial for 30 seconds. d. Incubate the mixture at 65°C for 30 minutes.[6][12] e. After cooling to room temperature, the sample is ready for GC-MS analysis. The PFP derivatives are reported to be stable in ethyl acetate for several hours at room temperature.[6]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized steroids. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent Ultra-1 (17 m; 0.20 mm i.d.; 0.1 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280-300°C |
| Oven Program | Initial temp 180-200°C, ramp at 3-5°C/min to 240°C, then ramp at 20-40°C/min to 310°C, hold for 2-5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230-250°C |
| Transfer Line Temp | 280-330°C |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the choice of derivatization method and the resulting analytical enhancement.
Caption: Derivatization addresses analytical challenges for enhanced GC-MS.
Conclusion
Derivatization is an indispensable sample preparation step for the sensitive and reliable quantification of this compound by GC-MS. Both the two-step methoximation-silylation and the single-step PFPA derivatization methods significantly enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance and lower limits of detection. The choice of method may depend on factors such as required sensitivity, sample throughput, and available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively derivatize and analyze this compound, thereby enabling more accurate and sensitive measurements in their studies.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. youtube.com [youtube.com]
- 3. brjac.com.br [brjac.com.br]
- 4. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. palsystem.com [palsystem.com]
- 12. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature [mdpi.com]
Application Note: High-Throughput Screening for Inhibitors of Androstane-3,17-dione Conversion in Androgen Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androstane-3,17-dione, also known as androstenedione (B190577) (A4), is a crucial intermediate steroid hormone in the biosynthesis of androgens and estrogens.[1] It serves as the direct precursor to testosterone (B1683101), a conversion catalyzed by the enzymes 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) and aldo-keto reductase family 1 member C3 (AKR1C3).[2][3] The resulting testosterone can be further converted to the more potent androgen, 5α-dihydrotestosterone (DHT). Aberrant androgen synthesis and signaling are implicated in various pathologies, most notably hormone-dependent cancers like prostate cancer.[4][5] Consequently, inhibiting the synthesis of potent androgens by targeting enzymes like HSD17B3 and AKR1C3 is a key therapeutic strategy.[6][7] This application note provides detailed protocols for high-throughput screening (HTS) campaigns designed to identify novel inhibitors of these enzymes, thereby blocking the conversion of this compound to testosterone.
Androgen Biosynthesis Pathway
The synthesis of testosterone and DHT from cholesterol involves a series of enzymatic steps. This compound is a pivotal branch point. The classical pathway involves the conversion of dehydroepiandrosterone (B1670201) (DHEA) to this compound, which is then reduced to testosterone.[1][3] The enzymes HSD17B3 and AKR1C3 are responsible for this critical reduction step and are therefore prime targets for therapeutic intervention in androgen-dependent diseases.[2][8]
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. New Frontiers in Androgen Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Androstane-3,17-dione Core Structures in the Study of 17β-Hydroxysteroid Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a critical role in the biosynthesis and metabolism of steroid hormones.[1][2] These enzymes catalyze the interconversion between 17-ketosteroids and their more active 17β-hydroxysteroid counterparts. A pivotal reaction in this family is the conversion of the weak androgen androst-4-ene-3,17-dione to testosterone (B1683101), a reaction predominantly catalyzed by 17β-HSD type 3 (HSD17B3) in the testes.[2][3]
While androst-4-ene-3,17-dione is the direct substrate for testosterone synthesis, the saturated androstane-3,17-dione scaffold serves as a core structure for potent inhibitors of 17β-HSD isozymes. Specifically, derivatives of androsterone (B159326) (a metabolite of this compound) have been developed as highly specific inhibitors of HSD17B3, making them valuable tools for studying androgen-dependent diseases like prostate cancer. These application notes will detail the role of androst-4-ene-3,17-dione as a substrate and the utility of androstane-based structures as inhibitors, providing key quantitative data and experimental protocols.
Androgen Synthesis Pathway
The final and rate-limiting step in the synthesis of the potent androgen testosterone is the reduction of androst-4-ene-3,17-dione at the C17 position. This reaction is primarily catalyzed by 17β-HSD type 3 in the testes, utilizing NADPH as a cofactor.[3] Other isozymes, such as type 5 (AKR1C3), can also perform this conversion in peripheral tissues.[4] This pathway is fundamental for male sexual development and physiology.[2]
Caption: Conversion of Androst-4-ene-3,17-dione to Testosterone by 17β-HSD3.
Data Presentation
Quantitative Data for Androst-4-ene-3,17-dione as a Substrate
The kinetic parameters for the conversion of androst-4-ene-3,17-dione vary significantly among different 17β-HSD isozymes and species. HSD17B3 is the most efficient enzyme for testosterone production.[3]
| Enzyme Source | Isozyme | K_m_ (µM) | V_max_ | Cofactor | Reference |
| Cylindrocarpon radicicola (fungus) | N/A | 24 | 1.8 µmol/min/mg | NADH | [5] |
| Human Testicular Microsomes | HSD17B3 (presumed) | 0.28 ± 0.06 | Not specified | NADPH | [1] |
| Human A431 Cell Microsomes | HSD17B2 (Oxidative) | No change noted | Increased with EGF | NAD+ | [6] |
| Human HSD17B1 | HSD17B1 (Reductive) | Minor activity | Not specified | NADPH | [7] |
Quantitative Data for Androstane (B1237026) Derivatives as Inhibitors
Derivatives of androsterone, which has an androstane core, are potent inhibitors of 17β-HSD type 3. The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Description | IC₅₀ (nM) | Assay System | Reference |
| Androsterone | Parent Compound | 489 | Shionogi AR+ Cells | [1] |
| Compound 15 | 3β-phenylmethyl-ADT | 57 ± 13 | Shionogi AR+ Cells | [1] |
| Compound 17 | 3β-(cyclohexylmethyl)-ADT | 35 ± 6 | Shionogi AR+ Cells | [1] |
| Compound 15b | 3α-substituted-androstan-17-one | 6 | Intact HEK-293 Cells | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Enzyme Activity Assay (In Vitro)
This protocol measures the reductive activity of 17β-HSD by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Objective: To determine the kinetic parameters (K_m_, V_max_) of a purified or partially purified 17β-HSD preparation with androst-4-ene-3,17-dione.
Materials:
-
Purified or microsomal preparation of 17β-HSD
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 7.0)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Androst-4-ene-3,17-dione stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)
-
UV/Vis Spectrophotometer with temperature control (37°C)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding the following in order:
-
Sodium Phosphate Buffer to a final volume of 1 ml.
-
NADPH to a final concentration of 100-200 µM.
-
Enzyme preparation (the amount should be determined empirically to ensure a linear reaction rate).
-
-
Equilibration: Mix gently by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance at 340 nm.
-
Initiate Reaction: Start the reaction by adding a small volume of the androst-4-ene-3,17-dione stock solution to achieve the desired final concentration (a range of concentrations, e.g., 0.5 µM to 50 µM, should be tested to determine K_m_).
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate should be linear.
-
Control: Perform a blank reaction without the substrate to account for any substrate-independent NADPH oxidation.
-
Calculation: Calculate the initial velocity (V₀) using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Caption: Workflow for the in vitro spectrophotometric assay of 17β-HSD activity.
Protocol 2: Whole-Cell Activity/Inhibition Assay
This protocol evaluates the ability of a compound to inhibit the conversion of androst-4-ene-3,17-dione to testosterone in a cellular context, which is more physiologically relevant.
Objective: To determine the IC₅₀ value of a test compound (e.g., an androstane derivative) against HSD17B3 in intact cells.
Materials:
-
HEK-293 cells stably transfected with the HSD17B3 gene.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), and appropriate selection antibiotic.
-
Androst-4-ene-3,17-dione.
-
Test inhibitor compound(s).
-
24-well or 96-well cell culture plates.
-
Testosterone ELISA kit or LC-MS/MS system for product quantification.
Procedure:
-
Cell Seeding: Seed the HSD17B3-expressing HEK-293 cells into a multi-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the assay, remove the growth medium. Wash the cells once with serum-free medium.
-
Pre-incubation: Add fresh serum-free medium containing various concentrations of the test inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add androst-4-ene-3,17-dione to all wells to a final concentration near the K_m_ value (e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined to be within the linear range of product formation (e.g., 2-4 hours).
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
Product Quantification: Analyze the concentration of testosterone in the collected medium using a validated method like a competitive ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Caption: Workflow for a whole-cell assay to determine inhibitor potency (IC50).
References
- 1. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Characteristics of human types 1, 2 and 3 17 beta-hydroxysteroid dehydrogenase activities: oxidation/reduction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone synthesis in patients with 17β-hydroxysteroid dehydrogenase 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular regulation of 17 beta-hydroxysteroid dehydrogenase type 2 catalytic activity in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Androstane-3,17-dione Levels via Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstane-3,17-dione, also known as 5α-androstanedione, is a key intermediate in the metabolic pathway of androgens. It is a metabolite of both androstenedione (B190577) and testosterone (B1683101) and serves as a precursor to other potent androgens. The accurate measurement of this compound is crucial for understanding androgen biosynthesis and metabolism, particularly in research related to endocrinology, reproductive medicine, and the development of therapies targeting androgen-related pathologies. These application notes provide a comprehensive guide to the development and implementation of a competitive immunoassay for the quantification of this compound in biological samples.
This compound is a steroid hormone that plays a significant role as an intermediate in the biochemical pathway that produces androgens like testosterone and estrogens such as estrone.[1][2] Its measurement is a valuable tool for assessing androgen biosynthesis. Elevated levels of androstenedione have been associated with conditions like virilizing congenital adrenal hyperplasia and polycystic ovary syndrome in women.[1]
Principle of the Assay
The most common immunoassay format for measuring small molecules like this compound is the competitive enzyme-linked immunosorbent assay (ELISA). This assay is based on the principle of competitive binding.[1] In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-Androstane-3,17-dione antibody that is coated on a microplate.
Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled this compound that has bound to the antibody. The resulting color development is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve generated from known concentrations of this compound.
Data Presentation: Performance Characteristics
The performance of an this compound immunoassay is determined by several key parameters. The following tables summarize typical performance characteristics based on commercially available ELISA kits.
| Performance Metric | Typical Value | Description |
| Assay Type | Competitive ELISA | Unlabeled antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. |
| Sample Types | Serum, Plasma (Citrate, Heparin) | The assay is validated for use with these common biological matrices. |
| Assay Time | 90 - 120 minutes | The total time required to complete the assay protocol.[3] |
| Detection Method | Colorimetric | The final readout is a colored product measured by a spectrophotometer. |
| Quantitative Performance | ||
| Sensitivity (LOD) | ≤ 0.01 ng/mL - 0.1 ng/mL | The lowest concentration of this compound that can be reliably distinguished from zero.[4] |
| Assay Range | 0.1 - 10 ng/mL or 0.25 - 50 ng/mL | The range of concentrations over which the assay is linear and accurate.[4] |
| Intra-assay Precision (CV) | < 8% | The coefficient of variation within a single assay run.[3] |
| Inter-assay Precision (CV) | < 12% | The coefficient of variation between different assay runs.[3] |
| Accuracy (Recovery) | 85% - 115% | The percentage of a known amount of spiked analyte that is recovered by the assay.[3] |
| Specificity: Cross-Reactivity with Related Steroids | |
| Compound | Cross-Reactivity (%) |
| Androstenedione | 100 |
| Testosterone | < 5.0 |
| Dihydrotestosterone (DHT) | < 5.0 |
| Dehydroepiandrosterone (DHEA) | < 1.2 |
| Androsterone | < 0.1 |
| Note: Cross-reactivity data can vary between different antibody lots and assay kits. It is essential to consult the specific datasheet for the reagents being used. |
Experimental Protocols
I. Reagent Preparation
-
Wash Buffer (1X): If supplied as a concentrate, dilute with deionized or distilled water to the final working concentration (e.g., 1:10 or 1:20 dilution).
-
This compound Standards: Reconstitute the lyophilized standards with the provided diluent to generate the highest concentration standard. Perform serial dilutions to create a standard curve (e.g., 10, 5, 2.5, 1, 0.5, 0.25, 0.1, and 0 ng/mL).
-
This compound-HRP Conjugate: Prepare the working solution of the enzyme conjugate according to the kit instructions, typically by diluting a concentrated stock in a specified buffer.
-
Antibody-Coated Microplate: The microplate is typically pre-coated with an anti-Androstane-3,17-dione antibody. Allow the plate to come to room temperature before opening the sealed pouch.
II. Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Aspirate the serum and store at -20°C or below if not assayed immediately. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aspirate the plasma and store at -20°C or below.
-
Sample Dilution: If the expected this compound concentration is higher than the upper limit of the standard curve, dilute the samples with the provided assay buffer or a zero standard.
III. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Pipette 25 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Add this compound-HRP Conjugate: Add 100 µL of the prepared HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C or as specified by the manufacturer. Gentle shaking on a microplate shaker is often recommended.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
IV. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
Correct for dilution by multiplying the interpolated concentration by the dilution factor.
Mandatory Visualizations
Caption: Simplified Androgen Biosynthesis Pathway.
References
Troubleshooting & Optimization
Overcoming matrix effects in Androstane-3,17-dione LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Androstane-3,17-dione.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" encompasses all components within a biological sample (e.g., plasma, serum, tissue) apart from the analyte of interest, this compound.[1] Matrix effects are the adverse impact of these co-eluting components on the ionization efficiency of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][4]
Q2: What are the primary causes of matrix effects in steroid analysis?
A2: The most significant cause is the co-elution of endogenous matrix components with this compound, leading to competition for ionization.[5][6] Phospholipids (B1166683) are a notorious source of ion suppression in bioanalysis of plasma and serum samples.[7][8] Other contributing substances include proteins, salts, and anticoagulants introduced during sample collection.[2][9] These components can alter the physical properties of the droplets in the ion source (e.g., viscosity, surface tension), hindering the analyte's efficient transition into the gas phase.[10]
Q3: How can I determine if my assay is suffering from matrix effects?
A3: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of an this compound standard is introduced into the LC eluent after the analytical column.[5][11] Simultaneously, a blank, extracted matrix sample is injected.[5] Dips or peaks in the otherwise stable signal baseline indicate retention time zones where co-eluting matrix components cause ion suppression or enhancement.[5][11]
-
Post-Extraction Spike: This is the most common quantitative method.[5] It involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent.[12][13][14] The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects, referring to the alteration of the analyte's signal.
-
Ion Suppression is a more common phenomenon where co-eluting compounds interfere with the ionization of the target analyte, leading to a decreased signal response.[1][7]
-
Ion Enhancement is a less frequent effect where matrix components facilitate the ionization of the analyte, resulting in an increased signal response.[2][12] Both effects are detrimental as they lead to inaccurate quantification.[3]
Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing matrix effects with this compound?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[15][16] ESI's ionization mechanism is more complex and relies heavily on droplet surface charge, making it more sensitive to co-eluting compounds that can alter droplet properties.[16] APCI, which utilizes gas-phase ionization, is less influenced by the non-volatile components of the sample matrix.[16][17] Therefore, if significant matrix effects are encountered with ESI, switching to APCI can be a viable strategy to mitigate them.[15]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low or high quantification results. | Uncompensated Matrix Effects: Ion suppression or enhancement is altering the analyte signal, leading to inaccurate calculations.[2] | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of signal suppression or enhancement.[5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool for compensation, as it co-elutes with the analyte and experiences the same matrix effects, ensuring a stable analyte-to-IS ratio.[2][3] 3. Improve Sample Cleanup: Implement a more rigorous extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1] |
| High variability and poor precision in results between different samples. | Differential Matrix Effects: The composition of the matrix varies from sample to sample, causing inconsistent levels of ion suppression or enhancement.[5] | 1. Enhance Sample Preparation: Use a more robust sample cleanup method like SPE to ensure a more consistent final extract across all samples.[18] 2. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid ions (e.g., m/z 184) to see if they co-elute with your analyte. If so, adjust chromatography or use phospholipid removal plates/cartridges.[9][19] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11] |
| Analyte peak shows poor shape (e.g., splitting, tailing) or retention time shifts in matrix samples but not in pure standards. | Matrix-Induced Chromatographic Effects: Components in the matrix can interact with the analyte or the stationary phase, altering the chromatographic behavior.[3] This can cause retention time (Rt) shifts or even result in a single compound appearing as two distinct peaks.[3] | 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate the analyte from matrix interferences.[5] 2. Change Analytical Column: Try a column with a different stationary phase (e.g., biphenyl (B1667301) instead of C18) to alter selectivity.[5] 3. Confirm with SIL-IS: A stable isotope-labeled internal standard should exhibit the same Rt shift, confirming it is a matrix-induced effect.[3] |
| Gradual loss of signal intensity over an analytical run. | System Contamination: Buildup of non-volatile matrix components (especially phospholipids) in the ion source or on the front of the mass spectrometer can lead to a progressive decline in sensitivity.[9] | 1. Implement a Diverter Valve: Program a diverter valve to send the highly polar, early-eluting matrix components (salts) and late-eluting components (phospholipids) to waste instead of the MS source. 2. Improve Sample Cleanup: Use SPE or specific phospholipid removal products to produce a cleaner extract.[19] 3. Perform Regular System Maintenance: Clean the ion source, transfer capillary, and ion optics as recommended by the instrument manufacturer. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Sample Preparation: Select at least six different sources of blank biological matrix (e.g., plasma from six different donors). Extract these samples using your established protocol.
-
Spiking:
-
Set A (Matrix Post-Spike): Take the extracted blank matrix and spike it with this compound at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Set A.
-
-
Analysis: Inject and analyze both sets of samples via LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) and the IS-Normalized MF.
-
Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation:
Protocol 2: General Sample Preparation Strategies
Effective sample preparation is the most critical step in mitigating matrix effects.[7]
-
Protein Precipitation (PPT):
-
Method: Add 3 parts of a cold organic solvent (e.g., acetonitrile) to 1 part of plasma or serum.[20]
-
Action: Vortex vigorously to precipitate proteins.
-
Separation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Collection: Transfer the supernatant for evaporation and reconstitution or direct injection.
-
Consideration: This method is fast and simple but often results in "dirtier" extracts containing significant amounts of phospholipids and other interferences.[4][6]
-
-
Liquid-Liquid Extraction (LLE):
-
Method: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) to the aqueous sample.[21][22]
-
Action: Vortex to facilitate the transfer of the analyte into the organic phase.
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer containing the analyte and evaporate to dryness. Reconstitute in mobile phase.
-
Consideration: LLE provides a cleaner extract than PPT by removing many polar interferences like salts.[1] A double LLE can further improve selectivity.[7]
-
-
Solid-Phase Extraction (SPE):
-
Method: Use a reversed-phase (e.g., C18) or mixed-mode SPE cartridge.[18]
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Collection: Evaporate the eluate and reconstitute.
-
Consideration: SPE is highly effective at removing a wide range of interferences, including phospholipids, and generally produces the cleanest extracts, minimizing matrix effects.[1][18]
-
Protocol 3: Example LC-MS/MS Parameters for Steroid Analysis
The following are representative parameters and should be optimized for your specific instrumentation and application.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, <3 µm particle size).[23][24]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[23][24]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient designed to separate this compound from other endogenous steroids and interferences.
-
-
Mass Spectrometry (MS):
Section 4: Data Summaries & Visualizations
Quantitative Data Tables
Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis
| Technique | Typical Recovery | Matrix Effect Reduction | Pros | Cons |
| Protein Precipitation (PPT) | 60-90%[6] | Low to Moderate | Fast, simple, inexpensive. | High residual matrix effects, especially from phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate to High | Good removal of polar interferences (salts), cleaner than PPT.[7] | Can be labor-intensive, potential for emulsions, less effective for broad polarity ranges. |
| Solid-Phase Extraction (SPE) | >85% | High | Excellent removal of interferences, high analyte concentration, suitable for automation.[1][18] | Higher cost, requires method development. |
Table 2: Example MS/MS Transitions for this compound and a SIL-IS (Note: Optimal transitions and collision energies must be determined empirically on the specific instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | [M+H]⁺ | Fragment 1 | Positive |
| This compound | [M+H]⁺ | Fragment 2 | Positive |
| This compound-d₅ (IS) | [M+H]⁺ | Corresponding Fragment 1 | Positive |
Diagrams
Caption: General workflow for LC-MS/MS analysis and matrix effect troubleshooting.
Caption: Decision tree for selecting an appropriate sample preparation method.
Caption: Logic of how a co-eluting SIL-IS compensates for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. nebiolab.com [nebiolab.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. benchchem.com [benchchem.com]
- 22. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. synnovis.co.uk [synnovis.co.uk]
Improving the sensitivity of Androstane-3,17-dione detection in biological fluids
Welcome to the technical support center for the sensitive detection of Androstane-3,17-dione in biological fluids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological fluids?
A1: The primary methods for the quantification of this compound are immunoassays, such as Radioimmunoassay (RIA) and Time-Resolved Fluoroimmunoassay (TR-FIA), and chromatography-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, which helps in reducing analytical interferences from cross-reactivity or matrix effects that can be an issue with immunoassays.[1]
Q2: What is the main advantage of using LC-MS/MS over immunoassays for this compound detection?
A2: The main advantage of LC-MS/MS over immunoassays is its superior specificity and sensitivity.[1] Immunoassays can be prone to cross-reactivity from structurally similar steroids, which can lead to overestimated concentrations.[1][2] LC-MS/MS separates the analyte from interfering compounds before detection, providing more accurate and reliable quantification, especially at low concentrations.[1]
Q3: What are matrix effects and how can they be minimized in LC-MS/MS analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[3] These effects can be minimized through effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5] The use of isotopically labeled internal standards is also a highly effective strategy to compensate for matrix effects.[3]
Q4: Can derivatization improve the sensitivity of this compound detection?
A4: Yes, derivatization can significantly improve sensitivity, particularly in LC-MS/MS and GC-MS. For LC-MS/MS, derivatization can enhance ionization efficiency. For instance, nicotinic acid derivatization has been shown to achieve a lower limit of quantification (LLOQ) of 1 pg/mL for related androstanes.[6] For GC-MS, derivatization, such as forming trimethylsilyl (B98337) (TMS) derivatives, is often necessary to improve the volatility and thermal stability of the steroid for analysis.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Immunoassay Troubleshooting
Issue 1: Higher than expected concentrations of this compound.
-
Possible Cause: Cross-reactivity with other steroids in the sample. Immunoassay antibodies may bind to structurally similar molecules, leading to a false positive signal. For example, some antisera for androstenedione (B190577) are known to cross-react with 5α-androstane-3,17-dione and 5β-androstane-3,17-dione.[2]
-
Solution:
-
Chromatographic Cleanup: Incorporate a column chromatography step before the immunoassay to separate this compound from cross-reacting steroids.[2]
-
Method Comparison: Confirm results with a more specific method like LC-MS/MS. Immunoassays have been shown to sometimes overestimate steroid concentrations when compared to LC-MS/MS.[1]
-
Antibody Specificity: Check the manufacturer's data sheet for the antibody's cross-reactivity profile.
-
Issue 2: Low sensitivity or poor precision in immunoassay results.
-
Possible Cause: Suboptimal assay conditions or tracer stability.
-
Solution:
-
Alternative Immunoassay Format: Consider using a non-isotopic assay like a Time-Resolved Fluoroimmunoassay (TR-FIA). TR-FIA has been demonstrated to offer greater sensitivity and precision compared to traditional radioimmunoassays for similar steroids.[8][9]
-
Optimize Incubation Times and Temperatures: Refer to the assay kit's protocol for optimal conditions.
-
Check Reagent Integrity: Ensure that all reagents, especially the tracer and antibodies, have been stored correctly and are within their expiry dates.
-
LC-MS/MS Troubleshooting
Issue 1: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Inefficient Ionization. this compound may not ionize efficiently under standard conditions.
-
Solution:
-
Derivatization: Introduce a functional group that is more readily ionized. Derivatization with reagents like nicotinic acid can significantly enhance signal intensity.[6]
-
Optimize MS Source Parameters: Adjust source temperature, gas flows (nebulizer, curtain, and collision gases), and ion spray voltage to find the optimal settings for your analyte.[10]
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve protonation and adduct formation.
-
-
Possible Cause 2: Matrix Effects. Co-eluting substances from the biological matrix can suppress the analyte signal.
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method. Solid Phase Extraction (SPE) is effective at removing a high degree of matrix components.[4]
-
Chromatographic Separation: Adjust the LC gradient to better separate the analyte from the region where most matrix components elute.[5]
-
Use Isotope-Labeled Internal Standard: This is the most reliable way to correct for signal suppression or enhancement.[3]
-
Issue 2: Peak tailing or splitting in the chromatogram.
-
Possible Cause 1: Column Contamination or Degradation. Buildup of matrix components on the column frit or stationary phase.
-
Solution:
-
Possible Cause 2: Inappropriate Injection Solvent. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution:
-
Solvent Matching: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[11]
-
GC-MS Troubleshooting
Issue 1: No or very low analyte peak.
-
Possible Cause: Poor derivatization or thermal degradation.
-
Solution:
-
Optimize Derivatization: Ensure complete dryness of the sample before adding the derivatizing agent, as moisture can inhibit the reaction. Optimize the reaction time and temperature.
-
Check GC Inlet Temperature: An excessively high inlet temperature can cause the analyte to degrade. Gradually lower the temperature to find an optimal balance between volatilization and stability.
-
Issue 2: Broad or tailing peaks.
-
Possible Cause: Active sites in the GC system or column contamination.
-
Solution:
-
System Deactivation: Ensure the GC liner and column are properly deactivated to prevent interactions with the analyte.
-
Column Baking: Bake the column according to the manufacturer's instructions to remove contaminants.
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum.
-
Data Presentation
Table 1: Comparison of Detection Methods for this compound and Related Steroids
| Parameter | Immunoassay (TR-FIA) | LC-MS/MS | LC-MS/MS (with Derivatization) |
| Principle | Competitive binding | Chromatographic separation, mass detection | Enhanced ionization, mass detection |
| Sensitivity | High | High | Very High |
| LLOQ | Not specified, but higher sensitivity than RIA[8] | 0.03-0.06 µg/L[1] | 1 pg/mL (for related androstanes)[6] |
| Specificity | Moderate (potential cross-reactivity)[2] | High | High |
| Throughput | High | High (with online extraction)[1] | Moderate |
| Key Advantage | High throughput, less complex instrumentation | High specificity and accuracy[1] | Superior sensitivity for low-level detection[6] |
| Key Challenge | Cross-reactivity[2] | Matrix effects[3] | Additional sample preparation step |
Table 2: Recovery Rates for Steroid Extraction from Plasma
| Extraction Method | Analyte | Recovery (%) | Standard Deviation (%) | Reference |
| Online SPE | Androstenedione | 102 | 2 | [1] |
| Online SPE | 17-OH-progesterone | 100 | 5 | [1] |
| Online SPE | Testosterone (B1683101) | 92 | 4 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for LC-MS/MS
This protocol is a general guideline based on common practices for steroid extraction from plasma or serum.[4][10]
-
Sample Pre-treatment: To 100 µL of plasma or serum, add an appropriate isotopically labeled internal standard. Add 400 µL of 0.1% formic acid in water and vortex mix.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[10]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by 1 mL of a weak organic solvent like hexane (B92381) to remove non-polar interferences.[10]
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2-5 minutes.
-
Elution: Elute the analytes with 1 mL of an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol, at a slow flow rate.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting decision tree for low sensitivity in LC-MS/MS analysis.
References
- 1. Automated, fast and sensitive quantification of 17 alpha-hydroxy-progesterone, androstenedione and testosterone by tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved radioimmunoassay for 4-androstene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a sensitive and specific new plasma 4-androstene-3,17- dione time-resolved fluoroimmunoassay (TR-FIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma 11beta-hydroxy-4-androstene-3,17-dione: comparison of a time-resolved fluoroimmunoassay using a biotinylated tracer with a radioimmunoassay using a tritiated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Androstane-3,17-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Androstane-3,17-dione, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in the chromatography of this compound?
Poor chromatographic peak shape for this compound can manifest as peak tailing, peak fronting, or split peaks. These issues can arise from a variety of factors including:
-
Interactions with the stationary phase: Secondary interactions between the analyte and active sites on the column, such as residual silanols on silica-based columns, are a common cause of peak tailing.
-
Mobile phase effects: An inappropriate mobile phase pH or the absence of suitable additives can lead to poor peak symmetry.
-
Column issues: Problems such as column overload, contamination, voids in the packing material, or a blocked frit can result in distorted peaks.[1]
-
System and method parameters: Issues like large injection volumes, a mismatch between the sample solvent and the mobile phase, or extra-column dead volume can all contribute to poor peak shape.
Q2: How do the physicochemical properties of this compound influence its chromatographic behavior?
This compound is a neutral steroid, meaning it does not have ionizable functional groups. Its chromatographic behavior is therefore primarily governed by its hydrophobicity. In reversed-phase chromatography, it is retained on the non-polar stationary phase through hydrophobic interactions. Factors that increase its solubility in the mobile phase, such as a higher percentage of organic solvent, will decrease its retention time. Because it is neutral, its retention is generally not significantly affected by the mobile phase pH.[2][3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical shape. This can lead to inaccurate peak integration and reduced resolution.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing.
Common Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible residual silanol groups.[4] Consider adding a mobile phase modifier, such as a small amount of an acid like trifluoroacetic acid (TFA), to suppress silanol activity.[2][5] |
| Column Overload | Reduce the injection volume or dilute the sample. Injecting too much analyte can saturate the stationary phase, leading to tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, a void may have formed at the column inlet, or the stationary phase may be degraded, requiring column replacement. |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead spaces.[4] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This can also compromise quantification and resolution.
Diagram: Troubleshooting Workflow for Peak Fronting
Caption: A flowchart to diagnose and resolve peak fronting.
Common Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | This is a common cause of fronting. Reduce the amount of sample injected, either by decreasing the injection volume or by diluting the sample. |
| Sample Solvent / Mobile Phase Mismatch | If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse or Void | A physical collapse of the packed bed at the inlet of the column can create a void, leading to peak distortion. This is often indicated by a sudden drop in backpressure and affects all peaks in the chromatogram. The column will need to be replaced. |
Issue 3: Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte, which can severely impact quantification.
Diagram: Troubleshooting Workflow for Split Peaks
Caption: A flowchart to diagnose and resolve split peaks.
Common Causes and Solutions for Split Peaks
| Potential Cause | Recommended Solution |
| Partially Blocked Inlet Frit or Column Contamination | If all peaks in the chromatogram are split, it often indicates a problem at the head of the column.[1] Particulates from the sample or system can block the inlet frit, causing the sample to be introduced unevenly onto the column. Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause the sample to precipitate at the column inlet or travel through in a distorted band. Prepare the sample in the mobile phase or a weaker solvent. |
| Co-elution with an Interfering Compound | If only the this compound peak is split, it may be due to the presence of a co-eluting impurity. To confirm this, try altering the chromatographic conditions (e.g., change the gradient slope, temperature, or mobile phase composition) to see if the two peaks can be resolved. |
Experimental Protocols
Below are example starting protocols for the analysis of this compound by HPLC and GC-MS. These should be optimized for your specific instrumentation and application.
Example HPLC-UV Method
This method is a general starting point for the analysis of steroids.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (B52724). Gradient: 60% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 240 nm |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (50:50 v/v). |
Note: The organic solvent percentage and gradient slope may need to be adjusted to achieve the desired retention time and resolution.
Example GC-MS Method
This method is suitable for the analysis of derivatized steroids.
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
| Sample Preparation | Derivatize with a suitable agent (e.g., MSTFA) to improve volatility and chromatographic performance. |
Note: The temperature program and MS parameters should be optimized for the specific analytes and instrument.
References
- 1. iris.unito.it [iris.unito.it]
- 2. longdom.org [longdom.org]
- 3. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Addressing cross-reactivity issues in Androstane-3,17-dione immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Androstane-3,17-dione immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in this compound immunoassays?
A1: The primary cause of cross-reactivity in steroid immunoassays is the high degree of structural similarity among different steroid hormones. This compound shares a common four-ring steroid nucleus with other endogenous and synthetic steroids. Antibodies developed for the immunoassay may recognize and bind to these structurally related molecules, leading to inaccurate measurements.
Q2: Which compounds are known to cross-react with this compound immunoassays?
A2: While specific cross-reactivity data can vary between different assay manufacturers, structurally similar androgens and their metabolites are the most common cross-reactants. Due to its structural similarity, data for Androstenedione immunoassays provide a strong indication of potential cross-reactants for this compound assays. Common cross-reactants include Testosterone, 5α-Dihydrotestosterone, and Dehydroepiandrosterone sulfate (B86663) (DHEA-S).[1][2]
Q3: How can I determine if my assay is affected by cross-reactivity?
A3: Signs of cross-reactivity include unexpectedly high or inconsistent results that do not align with the expected physiological state of the sample. To confirm cross-reactivity, you can perform a spike-recovery experiment with suspected cross-reacting compounds or, for definitive quantification, compare your immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Q4: What are the best practices for sample collection and handling to minimize variability?
A4: For serum samples, it is recommended to use plain red-top tubes and avoid gel-barrier tubes, as the gel can absorb steroids over time. Samples should be stored at -20°C or lower for long-term stability. Repeated freeze-thaw cycles should be avoided by aliquoting samples into smaller volumes for multiple analyses.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High this compound Levels | Cross-reactivity with other endogenous or exogenous steroids. | 1. Review the cross-reactivity data provided by the assay manufacturer. 2. Consider sample purification using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering compounds. 3. Confirm results with a more specific method like LC-MS/MS. |
| Contamination of samples or reagents. | 1. Ensure proper handling and storage of all reagents and samples. 2. Use fresh, sterile pipette tips for each sample and reagent. | |
| High Variability Between Replicates | Improper mixing of samples or reagents. | 1. Ensure all samples and reagents are brought to room temperature and thoroughly but gently mixed before use. |
| Pipetting inconsistency. | 1. Calibrate pipettes regularly. 2. Use consistent pipetting technique for all wells. | |
| Low or No Signal | Incorrect assay procedure. | 1. Carefully review the kit protocol for any deviations in incubation times, temperatures, or reagent volumes. |
| Degraded reagents. | 1. Check the expiration dates of all kit components. 2. Ensure proper storage conditions have been maintained. | |
| Sample degradation. | 1. Verify that samples have been stored correctly and have not undergone excessive freeze-thaw cycles.[4] |
Data Presentation
Table 1: Cross-Reactivity of Structurally Similar Steroids in an Androstenedione Immunoassay *
| Compound | % Cross-Reactivity |
| Androstenedione | 100 |
| Testosterone | 0.3486 |
| Androsterone | 0.009 |
| DHEA-S | 0.0007 |
| 5α-Dihydrotestosterone | <0.0001 |
| Cortisol | <0.0001 |
*Data is from a commercially available Androstenedione ELISA kit and serves as a reference due to the structural similarity with this compound.[1] Actual cross-reactivity will vary depending on the specific antibody used in the assay.
Experimental Protocols
Protocol for Determining Percent Cross-Reactivity
This protocol outlines the steps to determine the percentage of cross-reactivity of a potential interfering compound in a competitive immunoassay.
Materials:
-
This compound immunoassay kit
-
Standard of this compound
-
Standard of the potential cross-reacting compound
-
Assay buffer
Procedure:
-
Prepare a standard curve for this compound according to the kit instructions.
-
Prepare a serial dilution of the potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to produce a dose-response curve.
-
Run the immunoassay with both the this compound standards and the dilutions of the cross-reacting compound.
-
Calculate the 50% binding concentration (IC50) for both this compound and the cross-reacting compound from their respective standard curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Sample Purification Protocols
To minimize interference from cross-reacting substances, sample purification prior to immunoassay is recommended.
Materials:
-
Serum or plasma sample
-
Diethyl ether or ethyl acetate (B1210297)
-
Dry ice/ethanol bath
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
-
Assay buffer
Procedure:
-
Add a 5:1 ratio of diethyl ether or ethyl acetate to the sample in a glass tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes.
-
Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.
-
Decant the organic (top) layer containing the steroids into a clean tube.
-
Repeat the extraction (steps 1-5) on the aqueous layer and combine the organic fractions for maximum recovery.
-
Evaporate the pooled organic solvent to dryness.
-
Reconstitute the dried extract in a known volume of assay buffer. The sample is now ready for analysis.[5][6]
Materials:
-
C18 SPE cartridge
-
Serum or plasma sample
-
Deionized water
-
Elution solvent (e.g., ethyl acetate or diethyl ether)
-
SPE manifold
-
Evaporation system
-
Assay buffer
Procedure:
-
Condition the C18 cartridge: Wash with methanol followed by deionized water.
-
Load the sample: Apply the serum or plasma sample to the conditioned cartridge.
-
Wash the cartridge: Wash with deionized water to remove polar impurities.
-
Elute the steroids: Elute the androstanes with an appropriate organic solvent.
-
Evaporate the eluate: Dry the collected eluate under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the sample: Redissolve the dried extract in assay buffer for analysis.[5][7]
Visualizations
Caption: Workflow for Determining Percent Cross-Reactivity.
Caption: Troubleshooting Decision Tree for Unexpectedly High Results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Interference of Exemestane with Androstenedione Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. zellx.de [zellx.de]
- 7. biotage.com [biotage.com]
Optimization of extraction efficiency for Androstane-3,17-dione from adipose tissue
Welcome to the technical support center for the optimization of Androstane-3,17-dione extraction from adipose tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from adipose tissue?
A1: The primary challenges stem from the inherent properties of adipose tissue. The high lipid content can interfere with extraction efficiency and subsequent analysis.[1][2] Additionally, this compound is often present at low concentrations, making sensitive detection difficult.[3]
Q2: Which solvents are recommended for the extraction of this compound from adipose tissue?
A2: A combination of polar and non-polar organic solvents is typically used.[4] Common choices include acetonitrile (B52724) for solubilizing the steroid and hexane (B92381) for removing lipids.[1] Other effective solvents include ethanol, ethyl acetate, and methanol.[5][6][7] The choice of solvent may depend on the subsequent analytical method.
Q3: Is a delipidation (fat removal) step necessary?
A3: Yes, a delipidation step is highly recommended. Due to the high lipid content of adipose tissue, removing fats is crucial to prevent interference in downstream applications like chromatography and mass spectrometry.[1][2] This is often achieved through liquid-liquid extraction with a non-polar solvent like hexane.[1]
Q4: How can I determine the extraction efficiency of my protocol?
A4: To determine extraction efficiency, a known amount of a steroid standard (a "spike") is added to a control sample before extraction.[1][6] The recovery of this standard is then measured in the final extract. The percentage of the recovered standard relative to the initial amount added represents the extraction efficiency.[1]
Q5: What are the most common analytical techniques to quantify this compound after extraction?
A5: The most common and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][8] These techniques offer high specificity and sensitivity for quantifying low concentrations of steroids in complex biological matrices.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete tissue homogenization. | Ensure the adipose tissue is thoroughly homogenized to maximize the surface area for solvent interaction. Consider using a bead homogenizer for optimal results.[1] |
| Inefficient solvent extraction. | Optimize the solvent-to-tissue ratio. Ensure vigorous shaking or vortexing for a sufficient duration to allow for complete extraction.[1][7] Consider increasing the extraction time or performing a second extraction step. | |
| Suboptimal solvent choice. | The polarity of the extraction solvent is critical. A combination of a polar solvent to extract the steroid and a non-polar solvent for delipidation is often effective.[1][5] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure uniform sample processing, including precise weighing of tissue, accurate solvent volumes, and consistent incubation times. |
| Non-homogenous tissue samples. | Adipose tissue can be heterogeneous. Ensure samples are well-mixed before taking aliquots for extraction. | |
| Interference in Chromatographic Analysis (e.g., GC-MS, LC-MS/MS) | Incomplete removal of lipids. | The high lipid content of adipose tissue is a major source of interference.[2] Enhance the delipidation step by performing a liquid-liquid extraction with a non-polar solvent like hexane.[1] A solid-phase extraction (SPE) clean-up step may also be necessary.[9] |
| Co-elution of other steroids or compounds. | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of this compound from other analytes. | |
| Poor Recovery of Internal Standard | Degradation of the standard during extraction. | Ensure the stability of the internal standard under the chosen extraction conditions (e.g., temperature, pH). |
| Inefficient extraction of the internal standard. | The chemical properties of the internal standard should closely match those of this compound to ensure similar extraction behavior. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is adapted from standard methods for steroid extraction from fatty tissues.[1]
Materials:
-
Adipose tissue sample
-
Acetonitrile (ACS Grade)
-
Hexane (ACS Grade)
-
Ethanol (ACS Grade)
-
Assay Buffer (specific to the analytical method)
-
50 mL Polypropylene (B1209903) Centrifuge tubes
-
Glass test tubes
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Solvent evaporator (e.g., SpeedVac™ or nitrogen stream)
Procedure:
-
Weigh approximately 50 mg of adipose tissue into a 50 mL polypropylene centrifuge tube.
-
To determine extraction efficiency, spike a control sample with a known amount of this compound standard.
-
Add 15 mL of acetonitrile to the tube and homogenize thoroughly.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
-
Add 30 mL of hexane to the supernatant for delipidation.
-
Shake the tube vigorously for 5 minutes to ensure thorough mixing.
-
Allow the layers to separate (or centrifuge briefly) and carefully collect the lower acetonitrile layer. Discard the upper hexane layer.
-
Evaporate the acetonitrile to dryness using a SpeedVac™ or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ethanol, followed by at least 400 µL of the appropriate assay buffer.
-
Vortex thoroughly and allow it to sit at room temperature for 5 minutes. Repeat this step twice more to ensure the complete solubilization of the steroid.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
Visualizations
Logical Workflow for Troubleshooting Low Extraction Yield
A troubleshooting workflow for addressing low extraction yields.
Experimental Workflow for this compound Extraction
A step-by-step workflow for the extraction of this compound.
References
- 1. arborassays.com [arborassays.com]
- 2. biorxiv.org [biorxiv.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. stressmarq.com [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. De Novo and Depot-Specific Androgen Production in Human Adipose Tissue: A Source of Hyperandrogenism in Women with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Androstane-3,17-dione in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Androstane-3,17-dione during electrospray ionization (ESI) mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting molecules in the sample matrix.[1] These interfering compounds compete with the analyte for ionization in the ESI source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] For this compound, significant ion suppression has been observed in biological matrices like serum, primarily caused by phospholipids (B1166683).[2]
Q2: What are the common causes of ion suppression for this compound?
A2: The most common causes of ion suppression for this compound in biological samples are:
-
Matrix Effects: Components of the biological matrix, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization.[2][3] Phospholipids are a well-documented source of significant ion suppression for steroids.[2]
-
High Analyte Concentration: While less common for endogenous steroids, very high concentrations of the analyte itself can lead to a non-linear response and signal suppression.
-
Mobile Phase Additives: Certain mobile phase additives can suppress the ionization of the analyte.
-
Co-eluting Drugs or Metabolites: If other drugs or their metabolites are present in the sample and elute at the same time as this compound, they can cause ion suppression.
Q3: How can I detect ion suppression in my this compound analysis?
A3: Ion suppression can be detected using several methods:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression.
-
Matrix Effect Evaluation: The peak area of this compound in a neat solution is compared to the peak area of the same concentration of the analyte spiked into an extracted blank matrix. A lower peak area in the matrix sample indicates ion suppression. For example, a study on androstenedione (B190577) in a cell culture matrix showed a 30.8% signal loss due to matrix effects.
-
Internal Standard Response: A significant decrease in the peak area of a stable isotope-labeled internal standard (SIL-IS) in a sample compared to a clean standard solution can indicate the presence of ion suppression. One study observed a 25% to 75% loss in the internal standard peak area for this compound in serum samples without phospholipid removal.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.
Issue 1: Poor sensitivity and reproducibility for this compound in serum samples.
Possible Cause: Significant ion suppression from phospholipids in the serum matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phospholipid-induced ion suppression.
Solutions:
-
Implement a Phospholipid Removal Step: This is a highly effective strategy. Techniques like Solid-Phase Extraction (SPE) with specific phospholipid removal plates (e.g., HybridSPE) can significantly reduce ion suppression.[2] Studies have shown that with phospholipid removal, the internal standard peak area recovery for this compound can be improved to 80-100%.[2]
-
Optimize Solid-Phase Extraction (SPE): If a general SPE method is already in use, consider switching to a more selective sorbent or optimizing the wash and elution steps to better remove phospholipids.
-
Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from the region where phospholipids elute. Increasing the column temperature can also alter the retention of phospholipids relative to the analyte.[2]
Issue 2: General ion suppression from an unknown matrix component.
Possible Cause: Co-elution of this compound with other matrix components not effectively removed by the current sample preparation method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for general ion suppression.
Solutions:
-
Chromatographic Optimization:
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from the ion suppression region.
-
Change the Stationary Phase: Use a column with a different selectivity (e.g., a biphenyl (B1667301) column instead of a C18) to change the elution profile of both the analyte and interfering compounds.[2]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a more rigorous SPE method with optimized sorbent, wash, and elution steps to remove a wider range of interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be a powerful tool for cleaning up complex samples and may be more effective than SPE for certain matrices.
-
-
Consider an Alternative Ionization Technique: If ion suppression remains a significant issue with ESI, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial. APCI is often less susceptible to matrix effects than ESI.
Data Presentation
Table 1: Quantitative Impact of Phospholipid Removal on this compound Analysis in Serum
| Parameter | Without Phospholipid Removal | With Phospholipid Removal (HybridSPE) | Reference |
| Internal Standard (IS) Peak Area Loss | 25% - 75% | 0% - 20% (80-100% recovery) | [2] |
| Observed Ion Suppression | High signal suppression | General matrix effect eliminated, some residual suppression | [2] |
Table 2: Matrix Effect on Androstenedione in Different Sample Matrices
| Analyte | Matrix | Signal Loss (%) | Reference |
| Androstenedione | DU145 Cell Line | 30.8% |
Experimental Protocols
Protocol 1: Phospholipid Removal using HybridSPE®
This protocol is adapted for the analysis of this compound in serum.
-
Sample Pre-treatment:
-
To 100 µL of serum sample, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
HybridSPE® Cleanup:
-
Load the supernatant from the previous step onto a HybridSPE® plate or cartridge.
-
Apply a vacuum to pull the sample through the sorbent.
-
The eluate is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Serum
This is a general SPE protocol that can be optimized for specific applications.
-
Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
-
Extraction:
-
To 500 µL of serum, add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Separation:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness.
-
Reconstitute the extract in the mobile phase.
-
Visualization of Key Processes
Caption: Experimental workflow for minimizing ion suppression.
References
Technical Support Center: Stability of Androstane-3,17-dione in Long-Term Sample Storage
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with androstane-3,17-dione. It provides essential information regarding the long-term storage and stability of this analyte in biological samples, offering troubleshooting advice and frequently asked questions to ensure sample integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound in biological samples?
For long-term storage of biological samples containing this compound, it is recommended to maintain a temperature of -20°C or, ideally, -80°C.[1] While direct long-term stability data for this compound is limited, studies on the structurally similar steroid, androstenedione (B190577), and other steroid hormones indicate that they are generally stable when stored at -25°C or lower.[1] Some studies have shown that androstenedione in serum remains stable for periods ranging from 6 to 24 years at these temperatures.[1][2][3]
Q2: How do multiple freeze-thaw cycles affect the concentration of this compound?
While multiple freeze-thaw cycles can be a concern for analyte stability, studies on androstenedione and other steroids suggest they are relatively robust in this regard.[1] Specifically, androstenedione in serum has been found to be stable for at least four freeze-thaw cycles.[1][4] Another study indicated that up to ten freeze-thaw cycles did not significantly impact the levels of several steroids, including androstenedione, in plasma. To minimize any potential for degradation, it is best practice to aliquot samples into smaller, single-use volumes before freezing if multiple analyses are anticipated.[1]
Q3: Can the type of sample collection tube affect the measured concentration of this compound?
Yes, the choice of sample collection tube can impact the measured concentration of steroids. It is advisable to avoid using gel-barrier tubes for steroid analysis.[1] The gel in these tubes can absorb steroids from the serum or plasma over time, potentially leading to a clinically significant decrease in the measured concentration. The extent of this absorption can depend on the sample volume and the duration of storage.[1]
Q4: What is the expected stability of this compound in urine samples?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low concentrations of this compound. | Sample Degradation: The sample may have been stored improperly or for too long at suboptimal temperatures. | Verify that samples have been consistently stored at -20°C or lower. Review the sample handling and storage history for any extended periods at room temperature.[1] |
| Use of Gel-Barrier Tubes: The analyte may have been absorbed by the gel in the collection tube. | Review the sample collection protocol and ensure that appropriate tubes without gel separators were used.[1] | |
| High variability between replicate analyses of the same sample. | Inconsistent Thawing: Differences in thawing procedures can introduce variability. | Implement a standardized and consistent thawing protocol for all samples. Ensure samples are thawed completely and mixed gently but thoroughly before analysis.[1] |
| Multiple Freeze-Thaw Cycles: The sample may have undergone too many freeze-thaw cycles. | If a sample has been subjected to numerous freeze-thaw cycles, consider that this may have impacted analyte stability. For future studies, aliquot samples into single-use volumes.[1] |
Stability Data Summary
Due to the limited direct data on this compound, the following tables summarize stability data for the closely related steroid, Androstenedione , in various biological matrices. This information can serve as a valuable guide for handling samples intended for this compound analysis.
Table 1: Long-Term Stability of Androstenedione in Serum/Plasma
| Storage Duration | Storage Temperature | Analyte Change | Reference |
| 6 to 24 years | -25°C | No significant degradation | [1][2][3] |
| Up to 1 week (in whole blood) | Ambient | No significant change | [8][9][10] |
| Up to 3 months | -20°C | Stable | [11] |
Table 2: Freeze-Thaw Stability of Androstenedione in Serum/Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature | Analyte Change | Reference |
| 4 cycles | -80°C | Stable | [1][4] |
| 10 cycles | Not specified | No significant effect | [1] |
Table 3: Stability of Androstenedione in Dried Blood Spots (DBS)
| Storage Duration | Storage Temperature | Analyte Change | Reference |
| Up to 7 days | Room Temperature | Stable | [12][13] |
| Up to 3 months | -20°C and 4°C | Stable | [13] |
Experimental Protocols
Protocol: Establishing Long-Term Stability of this compound in Your Laboratory
This protocol provides a general framework for conducting a long-term stability study in your own laboratory setting.
-
Sample Pooling and Baseline Analysis:
-
Collect a sufficient volume of drug-free serum or plasma from multiple donors.
-
Pool the samples to create a homogeneous matrix.
-
Spike the pooled sample with a known concentration of this compound.
-
Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration. This analysis should be performed in replicate (e.g., n=5).
-
-
Aliquoting and Storage:
-
Aliquot the remaining spiked sample into multiple small-volume tubes suitable for long-term storage.
-
Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of aliquots from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the samples in replicate (e.g., n=5) using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentration at each time point to the baseline (Time 0) concentration. The analyte is generally considered stable if the mean concentration is within a predefined percentage (e.g., ±15%) of the baseline value.
-
Analytical Method Example: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of steroids.[14]
-
Sample Preparation:
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the plasma or serum sample to remove proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances. SPE can achieve high recovery and reduce matrix effects.[15]
-
Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., with a silylating agent) is often required to improve the volatility and thermal stability of the analyte.[16]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column to separate this compound from other endogenous compounds.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The long-term stability in whole blood of 14 commonly-requested hormone analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 14. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. dshs-koeln.de [dshs-koeln.de]
Enhancing the fragmentation of Androstane-3,17-dione in tandem mass spectrometry
Welcome to the technical support center for the analysis of Androstane-3,17-dione using tandem mass spectrometry. This guide provides troubleshooting solutions and detailed protocols to help researchers, scientists, and drug development professionals enhance molecular fragmentation and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound standard weak or undetectable in ESI-MS?
A1: Steroid-like compounds such as this compound often exhibit poor ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.[1] This is primarily due to their neutral, non-polar structure, which lacks easily ionizable functional groups like primary amines or carboxylic acids.[1][2] Consequently, generating a strong signal for the protonated molecule can be challenging.[1][3]
Q2: The most abundant peak in my spectrum is not the expected protonated molecule [M+H]⁺. Is this a common issue?
A2: Yes, this is very common for steroids. The protonated molecule [M+H]⁺ may be unstable and not the most abundant ion, or it may even be unobservable.[1] Often, ions resulting from the in-source loss of water ([M+H-H₂O]⁺) are the dominant species, even for molecules without hydroxyl groups.[1][4]
Q3: My mass spectrum shows multiple peaks for a pure this compound standard. What are these additional peaks?
A3: These peaks are typically the result of adduct formation or in-source fragmentation.[1] Because steroids do not ionize well on their own, they readily form adducts with cations present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺).[1][5] High source temperatures can also cause the molecule to fragment before it reaches the mass analyzer.[1]
Q4: How can I improve the signal intensity and promote better fragmentation of this compound?
A4: Several strategies can be employed:
-
Optimize Ion Source Parameters: Adjust settings like source temperature and cone/fragmentor voltage to minimize in-source fragmentation and maximize the precursor ion signal.[1]
-
Use Mobile Phase Additives: Additives such as ammonium fluoride (B91410) or formic acid can improve ionization efficiency.[4][6]
-
Chemical Derivatization: Introducing a permanently charged or easily ionizable group onto the molecule is a powerful technique to enhance signal intensity and direct fragmentation.[2]
-
Consider Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) can be more effective than ESI for analyzing neutral steroids.[4]
-
Employ Advanced Separation Techniques: Differential Mobility Spectrometry (DMS) can be used with LC-MS/MS to reduce chemical noise and significantly boost the signal-to-noise ratio for challenging steroid analyses.[7][8]
Section 2: Troubleshooting Guides
Issue 1: Low or No Signal Intensity
If you are experiencing a weak or absent signal for this compound, use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low signal intensity.
Troubleshooting Table: Low Signal Intensity
| Potential Cause | Recommended Solution |
|---|---|
| Poor Ionization | Optimize ion source parameters (e.g., temperature, gas flows). Switch to a more suitable ionization technique like APCI.[1][4] |
| Incorrect Sample Concentration | Ensure the sample concentration is within the instrument's linear range. A sample that is too concentrated can cause ion suppression.[3] |
| In-source Fragmentation | Decrease the cone/fragmentor voltage to reduce premature fragmentation and enhance the molecular ion peak.[1] |
| Instrument Not Calibrated | Perform a fresh mass calibration using appropriate standards to ensure the instrument is operating correctly.[3][9] |
| Mobile Phase Incompatibility | Add modifiers like ammonium formate (B1220265) or acetate (B1210297) to promote protonation. For sodium adducts, ensure high-purity solvents and clean glassware.[1][4] |
Issue 2: Poor or Non-Reproducible Fragmentation
Achieving stable and informative fragmentation is key for confident identification and quantification.
Troubleshooting Table: Fragmentation Issues
| Potential Cause | Recommended Solution |
|---|---|
| Suboptimal Collision Energy (CE) | The applied CE is critical. Perform a CE optimization experiment by ramping the energy and monitoring the intensity of precursor and product ions to find the ideal value. |
| Unstable Precursor Ion Signal | If the precursor ion (e.g., [M+H]⁺) is weak or unstable, fragmentation will be poor. Focus on stabilizing the precursor first using the steps in the "Low Signal" guide. |
| Collision Gas Pressure Too Low | Ensure the collision gas (e.g., Argon) pressure is within the manufacturer's recommended range for efficient dissociation. |
| Interference at Precursor m/z | Co-eluting isobaric interferences can be selected along with your analyte, complicating the product ion spectrum. Improve chromatographic separation or use high-resolution MS. |
Section 3: Experimental Protocols for Enhancement
Protocol 1: Optimizing Collision Energy for Tandem MS (MS/MS)
This protocol outlines how to determine the optimal collision energy (CE) to achieve the desired fragmentation for this compound.
Methodology:
-
Prepare a Standard: Prepare a solution of this compound at a concentration that provides a stable signal (e.g., 100 ng/mL).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to ensure a steady ion beam.
-
Select Precursor Ion: In your instrument software, set up an MS/MS experiment selecting the m/z of your most stable precursor ion (e.g., [M+H]⁺ at m/z 289.2 or [M+Na]⁺ at m/z 311.2).
-
Create a Collision Energy Ramp:
-
Set up a series of experiments where the only variable changed is the collision energy.
-
Begin at a low CE (e.g., 5 eV) and increase it in increments (e.g., 2-5 eV) up to a high value (e.g., 60 eV).
-
Acquire a product ion spectrum at each CE step.
-
-
Analyze the Data:
-
Plot the intensity of the precursor ion versus the collision energy. You should see its intensity decrease as CE increases.
-
Plot the intensity of key product ions versus the collision energy.
-
The optimal CE is typically the value that produces the highest abundance for the desired product ions while maintaining a reasonable signal.
-
Protocol 2: Chemical Derivatization with Girard's Reagent T
Derivatizing the keto groups on this compound with Girard's Reagent T (GRT) introduces a permanently charged quaternary ammonium group, dramatically improving ESI efficiency.
Caption: Conceptual workflow of steroid derivatization.
Methodology:
-
Sample Preparation: Evaporate the sample extract containing this compound to dryness under a stream of nitrogen.
-
Reagent Solution: Prepare a fresh solution of 10 mg/mL Girard's Reagent T in methanol (B129727) containing 5% acetic acid.
-
Reaction:
-
Reconstitute the dried sample in 100 µL of the reagent solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Post-Reaction: After incubation, the sample can be diluted with the initial mobile phase and is ready for LC-MS/MS analysis. The resulting derivative will be highly responsive in positive ion ESI mode.
Section 4: Data Reference Tables
Table 1: Common Ions for this compound
Molecular Formula: C₁₉H₂₈O₂ | Monoisotopic Mass: 288.2089 Da
| Ion Species | Formula | Calculated m/z | Common Cause |
| Protonated Molecule | [M+H]⁺ | 289.2162 | Standard protonation in positive ESI. |
| Sodium Adduct | [M+Na]⁺ | 311.1981 | Sodium contamination in solvents, vials, or sample matrix.[1] |
| Ammonium Adduct | [M+NH₄]⁺ | 306.2429 | Use of ammonium-based mobile phase additives (e.g., ammonium formate).[1] |
| Potassium Adduct | [M+K]⁺ | 327.1721 | Potassium contamination. |
| Neutral Loss of Water | [M+H-H₂O]⁺ | 271.2056 | Common in-source reaction for steroids, even without -OH groups.[1][4] |
Table 2: Typical Starting Parameters for MS/MS Analysis
These parameters serve as a general starting point and should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Positive ESI or APCI | ESI is common, but APCI may offer better sensitivity for neutral steroids.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrospray; optimize for a stable signal. |
| Source Temperature | 120 - 150 °C (ESI) | Aids desolvation. Higher temperatures can increase in-source fragmentation.[1] |
| Desolvation Gas Flow | Instrument Dependent | Removes solvent from the droplets. |
| Cone/Fragmentor Voltage | 20 - 40 V | A "soft" voltage minimizes in-source fragmentation to preserve the precursor ion.[1] |
| Collision Gas | Argon | Standard collision gas for CID. |
| Collision Energy | 10 - 40 eV | Must be optimized to produce characteristic product ions (See Protocol 1). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
Cross-Validation of LC-MS/MS and GC-MS Methods for Androstane-3,17-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous steroids like Androstane-3,17-dione is critical for a wide range of applications, from clinical diagnostics to metabolic studies. The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by typical performance data and detailed experimental protocols, to assist in selecting the most suitable technique for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for the analysis of this compound often hinges on the desired sensitivity, specificity, and sample throughput. The following tables summarize the key quantitative performance parameters typically observed for each method based on the analysis of this compound and structurally similar steroids.
Table 1: Comparison of Typical Method Performance for this compound Analysis
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 2 - 10 ng/mL[1][2] | LC-MS/MS generally offers lower limits of detection, making it suitable for samples with very low concentrations of the analyte. |
| Linearity (R²) | >0.99 | >0.99 | Both methods demonstrate excellent linearity over a wide dynamic range. |
| Precision (%RSD) | <15%[3] | <15% | Both techniques provide high precision and reproducibility. |
| Accuracy (%Recovery) | 85-115% | 80-120% | Both methods yield high accuracy, ensuring reliable quantification. |
| Sample Throughput | High | Moderate | LC-MS/MS typically has shorter run times and simpler sample preparation, allowing for higher throughput. |
| Derivatization | Not generally required | Mandatory (e.g., silylation)[4] | The mandatory derivatization step in GC-MS adds to the sample preparation time and complexity. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound in Human Serum
This protocol describes a typical workflow for the quantitative analysis of this compound in human serum using LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard would be optimized by direct infusion.
GC-MS Method for this compound in Urine
This protocol outlines a standard procedure for the quantitative analysis of this compound in urine using GC-MS.
1. Sample Preparation (Hydrolysis and Derivatization)
-
To 1 mL of urine, add an internal standard and β-glucuronidase enzyme.
-
Incubate at 55°C for 2 hours to hydrolyze conjugated steroids.
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with a silylating agent (e.g., MSTFA/NH4I/ethanethiol) at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]
2. Gas Chromatography Conditions
-
Column: HP-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
3. Mass Spectrometry Conditions
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions: Specific ions for the TMS-derivatized this compound and internal standard would be selected based on their mass spectra.
Methodological Workflows and Cross-Validation Logic
To visualize the experimental processes and the logic of their comparison, the following diagrams are provided.
Caption: A comparison of the typical experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: Logical diagram illustrating the key parameters for cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Androstane-3,17-dione and Testosterone Levels in Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Androstane-3,17-dione (also known as androstenedione) and testosterone (B1683101) levels within prostate tissue, supported by experimental data. The information presented is intended to inform research and development efforts in the context of prostate health and disease, particularly benign prostatic hyperplasia (BPH) and prostate cancer.
Data Presentation: Comparative Levels in Prostate Tissue
The following table summarizes the comparative levels of this compound and testosterone in benign prostatic hyperplasia (BPH) and prostate carcinoma tissue. It is important to note that absolute concentrations can vary significantly between individuals and studies due to various factors including patient age, disease stage, and analytical methodologies. Therefore, the ratio of these androgens provides a more consistent metric for comparison.
| Androgen Ratio | Benign Prostatic Hyperplasia (BPH) | Prostate Carcinoma | Significance |
| This compound : Testosterone | 2.83 +/- 0.38 | 1.07 +/- 0.16 | P < 0.01 |
| Dihydrotestosterone (B1667394) (DHT) : Testosterone | 3.59 +/- 0.55 | 0.66 +/- 0.09 | P < 0.01 |
Data extracted from a study by Hammond et al. (1978)[1], which utilized radioimmunoassays for quantification.
These findings indicate that in benign prostatic hyperplasia, the intratissue environment is characterized by a higher proportion of this compound and the more potent androgen, dihydrotestosterone (DHT), relative to testosterone.[1] In contrast, prostate carcinoma tissue exhibits significantly lower ratios, suggesting an altered androgen metabolism within the tumor.[1] This shift may be related to local factors and metabolic changes within the cancerous prostate tissue.[1]
While the above data provides valuable insight into the relative abundance of these androgens, it's also crucial to consider the absolute concentrations. Studies utilizing mass spectrometry have quantified testosterone levels in various prostate tissues. For instance, in one study, testosterone concentrations in primary prostate tumors from eugonadal men were found to be higher than in paired benign prostate tissues.[2]
Experimental Protocols
The accurate quantification of this compound and testosterone in prostate tissue is critical for reliable comparative analysis. The gold-standard methodology for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3][4] Below is a detailed, composite methodology based on established protocols for steroid quantification in biological matrices.
Tissue Homogenization and Steroid Extraction
This initial step is crucial for releasing the androgens from the prostate tissue matrix.
-
Objective: To disrupt the tissue structure and extract the steroids into a solvent.
-
Procedure:
-
A known weight of frozen prostate tissue (typically 50-100 mg) is placed in a tube containing ceramic beads and a suitable volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
The tissue is homogenized using a bead-beater homogenizer until a uniform lysate is achieved.
-
Internal standards (deuterated analogs of this compound and testosterone) are added to the homogenate to correct for procedural losses.
-
Steroids are extracted from the homogenate using a two-phase liquid-liquid extraction. A common solvent used is methyl tert-butyl ether (MTBE). The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous layers.
-
The upper organic layer, containing the steroids, is carefully collected. This extraction step is often repeated to maximize recovery.
-
The collected organic extracts are dried under a gentle stream of nitrogen or in a vacuum concentrator.
-
Sample Clean-up using Solid-Phase Extraction (SPE)
This step is essential to remove interfering substances from the extract that could affect the LC-MS/MS analysis.
-
Objective: To purify the steroid fraction from the crude extract.
-
Procedure:
-
The dried extract is reconstituted in a small volume of a suitable solvent.
-
The reconstituted sample is loaded onto an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).
-
The cartridge is washed with a series of solvents to remove polar and non-polar interferences while retaining the androgens.
-
The androgens are then eluted from the cartridge using a specific solvent mixture (e.g., methanol (B129727) or acetonitrile).
-
The eluate is dried down as described previously.
-
LC-MS/MS Analysis
The purified and concentrated steroid extract is now ready for quantification.
-
Objective: To separate and quantify this compound and testosterone.
-
Procedure:
-
Reconstitution: The dried, purified extract is reconstituted in a mobile phase-compatible solvent (e.g., 50% methanol in water).
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is typically used to separate this compound and testosterone based on their hydrophobicity. A gradient elution with solvents such as water with 0.1% formic acid and methanol or acetonitrile (B52724) with 0.1% formic acid is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, testosterone, and their respective internal standards are monitored for highly selective and sensitive quantification.
-
Quantification: The concentration of each androgen is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
Mandatory Visualization
Androgen Metabolism Pathway in the Prostate
The following diagram illustrates the key enzymatic conversions in the androgen synthesis pathway within the prostate, leading to the production of testosterone and its potent metabolite, dihydrotestosterone (DHT).
A simplified diagram of the intratumoral androgen synthesis pathway in the prostate.
Experimental Workflow for Androgen Quantification
The logical flow of the experimental protocol for quantifying this compound and testosterone in prostate tissue is depicted below.
Workflow for the quantification of androgens in prostate tissue.
References
- 1. Androgen levels in the plasma and prostatic tissues of patients with benign hypertrophy and carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maintenance of Intratumoral Androgens in Metastatic Prostate Cancer: A Mechanism for Castration-Resistant Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of androstenedione and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Androstane-3,17-dione: A Comparative Guide for its Validation as a 5-alpha-Reductase Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Androstane-3,17-dione against other established biomarkers for 5-alpha-reductase (5α-R) activity. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex pathways and workflows. This document is intended to serve as a resource for researchers validating this compound as a robust biomarker in their studies.
Introduction to 5-alpha-Reductase and its Biomarkers
5α-reductases are enzymes responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] DHT plays a crucial role in various physiological and pathophysiological processes, including male sexual development and the progression of androgen-dependent diseases like benign prostatic hyperplasia and prostate cancer.[3][4] The activity of 5α-reductase is, therefore, a critical parameter to measure in both clinical and research settings.
Traditionally, 5α-R activity has been assessed indirectly through the measurement of substrate and product ratios, such as the testosterone to DHT (T/DHT) ratio in serum, or through the analysis of urinary steroid metabolites, like the ratio of androsterone (B159326) to etiocholanolone (B196237) (A/E).[5][6] However, the emergence of the "5α-dione pathway" has highlighted this compound as a key intermediate and a potentially more direct biomarker of 5α-R activity.[7][8] This pathway, which bypasses testosterone in the synthesis of DHT, may be particularly relevant in certain conditions like castration-resistant prostate cancer.[7][8]
This guide will delve into the comparative performance of this compound against these traditional biomarkers, providing the necessary data and protocols to aid in its validation.
Comparative Data of 5-alpha-Reductase Biomarkers
The selection of an appropriate biomarker for 5α-R activity is contingent on the specific research question, the biological matrix available, and the required sensitivity and specificity. Below is a summary of quantitative data comparing this compound with other commonly used biomarkers.
| Biomarker | Matrix | Typical Values/Ratios (Healthy Adults) | Key Considerations |
| This compound | Serum/Plasma | Men: 84 - 273 pg/mL[9] | Directly reflects the "5α-dione pathway" activity.[7][8] May be a more sensitive marker in specific tissues or disease states.[10] |
| Testosterone/DHT Ratio | Serum/Plasma | Varies significantly with age and sex. | A decreased ratio is indicative of 5α-R activity, but can be influenced by testosterone production and clearance. Inconclusive in some cases of 5α-reductase 2 deficiency.[5][11] |
| Androsterone/Etiocholanolone (A/E) Ratio | Urine | ~1.0 | A decreased ratio is a hallmark of 5α-reductase 2 deficiency.[5] Reflects whole-body 5α-R versus 5β-reductase activity. Can be influenced by liver metabolism. |
| Androstanediol Glucuronide (3α-diol G) | Serum/Plasma | Varies | A downstream metabolite of DHT, often used as a surrogate for peripheral androgen action.[12] May not exclusively reflect 5α-R activity. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: 5-alpha-reductase signaling pathways.
Caption: Experimental workflow for biomarker validation.
Caption: Logical relationships of 5α-R biomarkers.
Experimental Protocols
Detailed methodologies for the quantification of this compound and other key androgens, as well as an in vitro 5α-reductase activity assay, are provided below.
Protocol 1: Quantification of Androgens in Serum by LC-MS/MS
This protocol outlines a general procedure for the simultaneous measurement of this compound, testosterone, and DHT in human serum.
Materials:
-
Serum samples
-
Internal standards (e.g., deuterated this compound, testosterone, and DHT)
-
Methyl tert-butyl ether (MTBE)
-
Water, acetonitrile, methanol (B129727), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add internal standards.
-
Perform a liquid-liquid extraction with 1 mL of MTBE.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each androgen by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Protocol 2: In Vitro 5-alpha-Reductase Activity Assay
This protocol describes a method to measure 5α-R activity in cell lysates.
Materials:
-
Cell line expressing 5α-reductase (e.g., LNCaP)
-
Cell lysis buffer
-
Testosterone (substrate)
-
NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
LC-MS/MS system for DHT quantification
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Harvest cells and lyse them in a suitable buffer.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate, reaction buffer, and NADPH.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding testosterone.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
DHT Quantification:
-
Centrifuge the reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of DHT produced using a validated LC-MS/MS method (as described in Protocol 1).
-
-
Data Analysis:
-
Calculate the 5α-reductase activity as the amount of DHT produced per unit of protein per unit of time.
-
Conclusion
This compound is a promising biomarker for 5α-reductase activity, particularly for elucidating the contribution of the "5α-dione pathway" to DHT synthesis. Its measurement in serum, in conjunction with other established biomarkers like the urinary A/E ratio and the serum T/DHT ratio, can provide a more comprehensive assessment of androgen metabolism. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and incorporate this compound into their studies of 5α-reductase-related physiology and pathology. Further research is warranted to fully establish the clinical utility of this compound across a range of androgen-dependent conditions.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. 5-alpha-Reductase [flipper.diff.org]
- 3. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-alpha reductase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Androsterone (5a) / Etiocholanolone (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. benchchem.com [benchchem.com]
- 8. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 alpha-androstane-3,17-dione in peripheral plasma of men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androstanedione - Wikipedia [en.wikipedia.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Metabolism of dihydrotestosterone to 5 alpha-androstane-3 alpha, 17 beta-diol glucuronide is greater in the peripheral compartment than in the splanchnic compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Androstane-3,17-dione Measurement Protocols
For researchers, scientists, and drug development professionals engaged in the study of androgen metabolism, the accurate quantification of steroids like Androstane-3,17-dione is paramount. This guide provides a comparative overview of potential analytical methodologies, drawing upon experimental data from closely related androgens to inform protocol selection and inter-laboratory comparison.
Performance Comparison of Analytical Methodologies
The choice of an analytical method for this compound quantification is a critical decision that impacts data quality, throughput, and the ability to compare results across different studies. The following tables summarize the performance characteristics of various methods based on published validation data for the closely related androgens, androstenedione (B190577) and androstanediol. These data provide a strong indication of the expected performance for this compound analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for Androgen Analysis
| Analyte | Linearity Range | Lower Limit of Quantitation (LLOQ) | Inta-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) |
| Androstenedione | 0.5 - 500 ng/mL | 0.1 - 0.25 nmol/L | 1.6 - 10.8% | 4.2 - 13.2% | Bias vs all-lab median: -13.3 to 20.5% |
| Androstane-3α,17β-diol | 1 - 200 pg/mL | 1 pg/mL | < 10% | < 10% | ~85% |
| Androstane-3β,17β-diol | 1 - 200 pg/mL | 1 pg/mL | < 10% | < 10% | ~85% |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Performance Characteristics of Immunoassay Methods for Androgen Analysis
| Analyte | Assay Type | Reported Sensitivity | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Cross-reactivity Concerns |
| Androstenedione | Chemiluminescence Immunoassay | Lower analytical sensitivity noted in some automated assays | Generally < 10% | Generally < 15% | Potential for interference from other steroids |
| Androstenedione | Radioimmunoassay | Good analytical sensitivity | Generally < 10% | Generally < 15% | Present, requires careful validation |
| Androstanediol Glucuronide | ELISA | Not specified | Not specified | Not specified | High potential for cross-reactivity with other metabolites |
Data synthesized from multiple sources for illustrative comparison.
LC-MS/MS methods generally demonstrate superior sensitivity and specificity compared to immunoassays.[1] The lower limit of quantitation (LLOQ) for LC-MS/MS assays for related androgens can be as low as 1 pg/mL, enabling the measurement of low physiological concentrations.[2] While immunoassays offer higher throughput and are often more cost-effective, they can be susceptible to cross-reactivity with other structurally similar steroids, which may lead to inaccuracies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, though it often requires more extensive sample derivatization compared to LC-MS/MS.
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the cornerstone of reproducible research and meaningful inter-laboratory comparisons. Below are generalized methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Serum or plasma samples are typically extracted with an organic solvent (e.g., methyl tert-butyl ether, diethyl ether) to isolate the steroids from the sample matrix.
-
Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for a more automated and high-throughput sample cleanup.
-
Derivatization (Optional): For some androgens, derivatization may be employed to enhance ionization efficiency and improve sensitivity.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of androgens.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of formic acid or ammonium (B1175870) fluoride (B91410) is typically used to achieve optimal separation.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for steroid profiling.
1. Sample Preparation:
-
Hydrolysis: If measuring conjugated steroids, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) is required to cleave the conjugate moieties.
-
Extraction: Similar to LC-MS, LLE or SPE is used for extraction.
-
Derivatization: Steroids are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
2. Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the different steroids in the sample.
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization method.
-
Detection Mode: The mass spectrometer can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis.
Immunoassay Protocol
Immunoassays are widely used for their simplicity and high throughput.
1. Assay Principle:
-
These assays are typically based on the principle of competitive binding, where the androgen in the sample competes with a labeled androgen for a limited number of antibody binding sites.
-
The amount of labeled androgen bound to the antibody is inversely proportional to the concentration of the androgen in the sample.
2. Procedure (General):
-
Sample and labeled androgen are added to a microplate well coated with a specific antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added that reacts with the label (e.g., an enzyme in an ELISA) to produce a measurable signal (e.g., color, light).
-
The signal is read using a microplate reader, and the concentration of the androgen is determined by comparison to a standard curve.
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
The diagram above illustrates a typical analytical workflow, from sample preparation through to data analysis, applicable to both LC-MS/MS and GC-MS methodologies.
This diagram shows that this compound is a metabolite of androstenedione, formed through the action of the 5α-reductase enzyme.[3] It is also interconvertible with the potent androgen, dihydrotestosterone (DHT).[3]
References
A Comparative Guide to the Biological Activities of Androstane-3,17-dione and 5β-Androstanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related steroid isomers: Androstane-3,17-dione (also known as 5α-Androstane-3,17-dione) and 5β-Androstanedione (also known as etiocholanedione). While structurally similar, a subtle difference in their stereochemistry at the C5 position leads to distinct and divergent physiological roles. This document outlines their mechanisms of action, receptor interactions, and metabolic fates, supported by experimental protocols to facilitate further research.
Data Presentation: A Tale of Two Isomers
The primary biological distinction between this compound and 5β-Androstanedione lies in their interaction with the androgen receptor (AR). This compound is an androgenic steroid, whereas 5β-Androstanedione is non-androgenic but exhibits other significant biological effects.[1] The planar structure of the 5α-isomer (this compound) allows for effective binding to the AR, while the bent A/B ring junction of the 5β-isomer (5β-Androstanedione) hinders this interaction.[1]
While direct comparative quantitative data from a single study on the binding affinities and biological potencies are limited in publicly available literature, the established qualitative differences are summarized below.
| Feature | This compound (5α-Androstane-3,17-dione) | 5β-Androstanedione (Etiocholanedione) |
| Androgenic Activity | Yes | No (or negligible) |
| Androgen Receptor Binding | Yes | No (or negligible) |
| Primary Biological Role | Androgen, intermediate in androgen metabolism | Hematopoietic stimulation, potential metabolic regulation (weight loss) |
| Precursor To | Other androgens (e.g., Dihydrotestosterone) | Not a precursor to androgens or estrogens |
Signaling Pathways and Metabolic Fates
The metabolic pathways of these two isomers are distinct, leading to different downstream effects. This compound is a key intermediate in the synthesis of potent androgens, while 5β-Androstanedione is a terminal metabolite of androgens.
Experimental Protocols
To facilitate further investigation and direct comparison of these two compounds, the following are detailed methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Objective: To quantify and compare the binding affinities (Ki) of this compound and 5β-Androstanedione for the androgen receptor.
Protocol Outline:
-
Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from a suitable source, such as the ventral prostate of castrated rats or from cells engineered to overexpress the human androgen receptor.
-
Ligand Preparation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) is prepared in an appropriate assay buffer.
-
Test Compound Preparation: Serial dilutions of this compound, 5β-Androstanedione, and a known non-radiolabeled androgen (as a positive control) are prepared.
-
Incubation: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the test compounds or vehicle control.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Androgen Receptor-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To determine the functional androgenic activity (EC50) of this compound and assess the lack of activity for 5β-Androstanedione.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express the androgen receptor (e.g., HEK293 or CHO-K1) is cultured. The cells are co-transfected with an expression vector for the human androgen receptor and a reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound, 5β-Androstanedione, a known androgen agonist (e.g., DHT) as a positive control, and a vehicle control.
-
Cell Lysis and Reporter Assay: Following an appropriate incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: The reporter gene activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the dose-response curve.
Hematopoietic Colony-Forming Unit (CFU) Assay
This in vitro assay is the gold standard for assessing the function of hematopoietic stem and progenitor cells and can be used to evaluate the hematopoietic stimulatory activity of 5β-Androstanedione.
Objective: To quantify the hematopoietic stimulatory potential (EC50) of 5β-Androstanedione.
Protocol Outline:
-
Cell Source: Bone marrow cells are harvested from a suitable animal model (e.g., mice or rats) or human donors. Mononuclear cells are isolated using density gradient centrifugation.
-
Cell Culture: The isolated cells are cultured in a semi-solid medium (e.g., methylcellulose-based medium) containing a cocktail of cytokines and growth factors (e.g., SCF, IL-3, EPO, GM-CSF) to support the growth and differentiation of various hematopoietic colonies.
-
Compound Treatment: The cells are treated with various concentrations of 5β-Androstanedione or a vehicle control. This compound can be included as a negative control.
-
Incubation: The cultures are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO₂ to allow for colony formation.
-
Colony Counting and Characterization: The number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) are enumerated and morphologically characterized using an inverted microscope.
-
Data Analysis: The number of colonies in the treated groups is compared to the vehicle control to determine the effect of the compound on hematopoietic progenitor cell proliferation and differentiation. A dose-response curve can be generated to determine the EC50 value.
Conclusion
The stereochemical difference at the C5 position between this compound and 5β-Androstanedione results in a significant divergence of their biological activities. While the 5α-isomer, this compound, contributes to the pool of androgenic steroids by activating the androgen receptor, the 5β-isomer, 5β-Androstanedione, is non-androgenic and presents a unique profile with potential therapeutic applications in hematology and metabolic regulation.[1] Further research, utilizing the experimental protocols provided, is warranted to fully elucidate the quantitative differences in their biological activities and to explore the therapeutic potential of 5β-Androstanedione's non-androgenic effects.
References
Serum Androstane-3,17-dione and Prostate Cancer: A Comparative Guide to Clinical Outcome Correlation
For researchers and drug development professionals navigating the complexities of prostate cancer, understanding the role of androgen signaling is paramount. While testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are well-established drivers of prostate cancer progression, the clinical significance of other steroid metabolites, such as serum Androstane-3,17-dione (also known as 5α-androstanedione), is an area of active investigation. This guide provides a comparative analysis of studies evaluating the correlation between serum androgens, including the direct precursor to this compound, and clinical outcomes in prostate cancer, with a focus on data from studies in castration-resistant prostate cancer (CRPC).
Comparative Analysis of Serum Androgens and Overall Survival in Castration-Resistant Prostate Cancer
While direct data on serum this compound is limited in large clinical outcome studies, several comprehensive analyses of the serum steroid metabolome have shed light on the prognostic value of its immediate precursor, androstenedione (B190577), and other key androgens in patients with metastatic CRPC. The following table summarizes key findings from a pivotal study in this area.
| Study Parameter | Ryan et al. (COU-AA-301 Trial Analysis)[1] |
| Patient Cohort | Metastatic castration-resistant prostate cancer (mCRPC) patients previously treated with docetaxel. |
| Number of Patients | Baseline androgen levels available for ~95-99% of the 1,195 patients in the trial.[1] |
| Biomarkers Measured | Testosterone, androstenedione, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS).[1] |
| Primary Outcome | Overall Survival (OS).[1] |
| Key Findings | Higher baseline serum levels of testosterone, androstenedione, and DHEAS were strongly associated with longer overall survival, regardless of treatment arm (abiraterone acetate (B1210297) plus prednisone (B1679067) vs. prednisone alone).[1] |
| Androstenedione & OS | Similar to testosterone, median OS increased with each quartile of increasing baseline androstenedione levels.[1] |
| Hazard Ratio (HR) | For patients with testosterone levels above the median versus below, the HR for death was 0.64 (95% CI, 0.53 to 0.77; P < .0001) in the abiraterone (B193195) acetate arm. Similar trends were observed for androstenedione.[1] |
| Multivariable Analysis | The association between baseline androgen levels and survival remained significant after adjusting for other known prognostic factors.[1] |
Experimental Protocols
The accurate measurement of serum steroid hormones at low concentrations is critical for their clinical evaluation. The studies cited predominantly utilize advanced mass spectrometry-based methods.
Serum Androgen Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous quantification of multiple steroid hormones.
Protocol Outline (Based on Ryan et al.[1])
-
Sample Preparation:
-
Serum samples are thawed and subjected to liquid-liquid extraction or protein precipitation to isolate the steroid hormones from the serum matrix.
-
-
Chromatographic Separation:
-
The extracted samples are injected into a two-dimensional liquid chromatography system. This involves two different columns with distinct properties to achieve high-resolution separation of the various androgens and their isomers.
-
-
Mass Spectrometric Detection:
-
The separated androgens are ionized and introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each androgen are monitored. This ensures a very high degree of specificity and minimizes interferences.
-
-
Quantification:
-
The concentration of each androgen is determined by comparing the signal intensity of the analyte to that of a known concentration of an internal standard (typically a stable isotope-labeled version of the androgen).
-
Visualizing Androgen Signaling and Experimental Workflows
To better understand the context of this compound and the methodologies used to study it, the following diagrams are provided.
Caption: Simplified androgen synthesis pathway highlighting the formation of this compound.
Caption: General experimental workflow for serum androgen quantification by LC-MS/MS.
Conclusion
Current evidence from large-scale clinical trials in metastatic castration-resistant prostate cancer indicates that higher baseline levels of serum androgens, including androstenedione (the direct precursor to this compound), are paradoxically associated with improved overall survival.[1] This suggests that tumors in these patients may be more dependent on the androgen signaling pathway and thus more responsive to androgen-targeted therapies. While direct measurement of serum this compound and its correlation with clinical outcomes requires further investigation, the prognostic value of its precursor underscores the importance of a comprehensive assessment of the serum androgen profile in advanced prostate cancer. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, is crucial for the accurate determination of these biomarkers and their potential role in patient stratification and treatment selection.
References
Androstane-3,17-dione: A Comparative Analysis of Levels in Health and Disease
For Immediate Release: December 21, 2025
A comprehensive review of androstane-3,17-dione levels reveals distinct profiles in healthy individuals versus those with certain endocrine disorders. This guide provides a detailed comparison of these levels, outlines the methodologies for their measurement, and visualizes the key steroidogenic pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, a metabolite of androstenedione (B190577), plays a crucial role in the androgen biosynthesis pathway. Its circulating levels can serve as a biomarker for various physiological and pathological states. This report synthesizes data from multiple studies to compare the plasma concentrations of 5α-androstane-3,17-dione in healthy individuals and patients with Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women.
Quantitative Comparison of this compound Levels
The following table summarizes the plasma concentrations of 5α-androstane-3,17-dione in healthy men and women, as well as in women diagnosed with PCOS.
| Cohort | Analyte | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Range (pg/mL) |
| Healthy Young Men (n=6) | 5α-androstane-3,17-dione | 164 | 57 | 84 - 273 |
| Healthy Young Women (follicular phase, n=5) | 5α-androstane-3,17-dione | - | - | 35 ± 14 to 145 ± 75 |
| Healthy Young Women (luteal phase, n=5) | 5α-androstane-3,17-dione | - | - | 109 ± 50 to 151 ± 44 |
| Women with PCOS | 5α-androstane-3,17-dione | - | - | Similar to controls |
| Healthy Controls (for PCOS study) | 5α-androstane-3,17-dione | - | - | - |
Note: Data for healthy cohorts is derived from a study utilizing radioimmunoassay[1]. The comparison in women with PCOS indicated that while levels of androstenedione, testosterone, and dihydrotestosterone (B1667394) were significantly higher in the PCOS group, 5α-androstane-3,17-dione levels were similar to the control group[2]. Further research is warranted to explore the nuances of 5α-androstane-3,17-dione metabolism in different phenotypes of PCOS.
While direct quantitative data for this compound in other conditions like Congenital Adrenal Hyperplasia (CAH) and Idiopathic Hirsutism is not detailed in the reviewed literature, altered androgen profiles are a hallmark of these diseases. In CAH, deficiencies in enzymes such as 21-hydroxylase lead to the accumulation of androgen precursors, which are then shunted into alternative pathways, potentially affecting the levels of this compound and its metabolites[3][4][5]. Similarly, idiopathic hirsutism is often associated with increased peripheral androgen metabolism, where androstenedione is converted to potent androgens, a process in which this compound is an intermediate[6][7][8].
Experimental Protocols for this compound Measurement
Accurate quantification of this compound is critical for clinical and research applications. The primary methods employed are immunoassays and mass spectrometry-based techniques.
Radioimmunoassay (RIA)
This traditional method relies on the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.
General Protocol:
-
Sample Preparation: Plasma or serum samples are extracted with an organic solvent (e.g., diethyl ether) to isolate the steroid fraction.
-
Chromatographic Separation: The extract is often subjected to celite column chromatography to separate this compound from other cross-reacting steroids.
-
Immunoassay: The purified samples are incubated with a specific antibody raised against this compound and a known amount of radiolabeled this compound (e.g., tritiated).
-
Separation of Bound and Free Steroid: Antibody-bound steroid is separated from the free steroid, typically by precipitation with ammonium (B1175870) sulfate (B86663) or using a second antibody.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of this compound in the sample is determined by comparing its inhibition of binding of the radiolabeled steroid to a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity for steroid analysis.
General Protocol:
-
Sample Preparation: Steroids are extracted from the biological matrix (e.g., urine or plasma) using liquid-liquid or solid-phase extraction. For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) is required to cleave conjugated steroids.
-
Derivatization: The extracted steroids are chemically modified (derivatized) to increase their volatility and improve their chromatographic properties. A common method is oximation followed by silylation.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different steroids are separated based on their boiling points and interaction with the capillary column.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each steroid.
-
Quantification: The concentration of this compound is determined by comparing the peak area of a specific ion fragment to that of a known amount of an internal standard (often a deuterated version of the analyte).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for steroid analysis due to its high throughput, sensitivity, and specificity.
General Protocol:
-
Sample Preparation: A small volume of serum or plasma is subjected to protein precipitation, followed by liquid-liquid or solid-phase extraction to isolate the steroids.
-
LC Separation: The extracted sample is injected into a liquid chromatograph. The steroids are separated on a chromatographic column (e.g., C18) using a gradient of mobile phases.
-
MS/MS Detection: The eluting compounds are introduced into a tandem mass spectrometer. In the first mass analyzer, the precursor ion corresponding to this compound is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity.
-
Quantification: The concentration is calculated by comparing the ratio of the peak area of the analyte to that of a co-eluting stable isotope-labeled internal standard against a calibration curve.
Visualizing the Androgen Synthesis Pathway
The following diagrams illustrate the key pathways involved in the synthesis of androgens, highlighting the position of this compound.
Caption: Simplified classical androgen synthesis pathway.
Caption: General workflow for steroid measurement.
References
- 1. 5 alpha-androstane-3,17-dione in peripheral plasma of men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of 5α-androstanedione in normal women and women with PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is plasma 5 alpha-androstane 3 alpha, 17 beta-diol glucuronide a biochemical marker of hirsutism in women? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5 alpha-androstane-3 alpha, 17 beta-diol and 5 alpha-androstane-3 alpha, 17 beta-diol-glucuronide in plasma of normal children, adults and patients with idiopathic hirsutism: a mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of plasma androstenedione to 5 alpha-androstanediol glucuronide in women with idiopathic hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Metabolism of Androstane-3,17-dione and Androstenedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the metabolism of two closely related androstane (B1237026) steroids: Androstane-3,17-dione and Androstenedione (B190577). The information presented is supported by experimental data to aid in understanding their distinct metabolic fates.
Introduction
Androstenedione (Androst-4-ene-3,17-dione) is a well-known endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens.[1][2] In contrast, this compound (specifically the 5α-isomer, 5α-androstane-3,17-dione) is a metabolite of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] Understanding the in vivo metabolism of these compounds is critical for research in endocrinology, pharmacology, and toxicology.
Data Presentation: Quantitative Metabolite Comparison
The following tables summarize the urinary excretion rates of the major metabolites of Androstenedione following oral administration in healthy men.[4] While direct comparative quantitative data for this compound is limited, the primary identified metabolites are presented for a qualitative comparison.
Table 1: Urinary Metabolite Excretion Following Oral Androstenedione Administration [4]
| Metabolite | Control Group (μg/h) | 100 mg/day Androstenedione (μg/h) | 300 mg/day Androstenedione (μg/h) |
| Testosterone | 3 ± 1 | 47 ± 11 | 115 ± 39 |
| Androsterone | 215 ± 26 | 3,836 ± 458 | 8,142 ± 1,362 |
| Etiocholanolone | 175 ± 26 | 4,306 ± 458 | 10,070 ± 1,999 |
| Dihydrotestosterone | 0.4 ± 0.1 | 1.6 ± 0.2 | 7.7 ± 1.5 |
Table 2: Identified Urinary Metabolites of 5α-Androstane-3,17-dione and Related Compounds [5]
| Parent Compound Administered | Identified Urinary Metabolites |
| 3β-hydroxy-5α-androst-1-en-17-one* | 1-Testosterone, 1-Androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol |
Metabolic Signaling Pathways
The metabolic pathways of Androstenedione and this compound diverge significantly due to the presence of a double bond in the A-ring of Androstenedione, which is absent in this compound.
Experimental Protocols
The following is a representative protocol for the in vivo analysis of steroid metabolites from urine, based on common gas chromatography-mass spectrometry (GC-MS) methods.
Objective: To identify and quantify the urinary metabolites of this compound and Androstenedione following oral administration.
Materials:
-
24-hour urine collection containers
-
Internal standards (e.g., deuterated analogs of the target steroids)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 7.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
tert-Butyl methyl ether
-
Derivatizing agents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
-
GC-MS system with a capillary column suitable for steroid analysis
Procedure:
-
Sample Collection: Collect a 24-hour urine sample from subjects before (baseline) and after administration of the steroid.
-
Sample Preparation:
-
Thaw and centrifuge an aliquot of the urine sample.
-
Add internal standards to a defined volume of urine.
-
Adjust the pH to 7.0 with phosphate buffer.
-
Add β-glucuronidase/arylsulfatase solution and incubate at 37°C for 3 hours to hydrolyze conjugated steroids.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) to isolate the steroids.
-
Condition the SPE cartridge with methanol followed by water.
-
Apply the hydrolyzed urine sample to the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried residue, and incubate at 60°C for 60 minutes to form methoxime derivatives of keto groups.
-
Evaporate the pyridine and add MSTFA. Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the steroid metabolites using a suitable temperature program.
-
Identify the metabolites based on their retention times and mass spectra compared to reference standards.
-
Quantify the metabolites using the internal standard method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo steroid metabolism study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human Metabolome Database: Showing metabocard for Androstenedione (HMDB0000053) [hmdb.ca]
- 3. Androstanedione - Wikipedia [en.wikipedia.org]
- 4. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Antibodies for Androstane-3,17-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of androstane-3,17-dione, a key steroid metabolite, is crucial for various research and clinical applications. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable data. This guide provides a comparative overview of commercially available antibodies, focusing on their specificity for this compound and outlining experimental protocols for in-house validation.
Antibody Comparison
A critical aspect of selecting an antibody for this compound is its cross-reactivity with other structurally similar steroids. The following table summarizes the cross-reactivity profiles of commercially available antibodies that recognize 5α-androstane-3,17-dione, often listed as a cross-reactant for antibodies primarily targeting other androgens. It is important to note that antibodies specifically marketed for this compound are not abundant, necessitating a thorough evaluation of cross-reactivity data from antibodies targeting related compounds.
| Antibody Target | Manufacturer/Supplier | Cat. No. | Host | Cross-Reactivity with 5α-Androstane-3,17-dione | Other Major Cross-Reactants | Application |
| Androstenedione | MyBioSource | MBS535710 | Rabbit | 45% | Δ⁵-Androsten-3,17-dione: 85%, 5α-Androstan-17β-ol-3-one: 6.0% | User Optimized |
| 5α-Androstane-3β,17β-diol | Sigma-Aldrich | A0531 | Rabbit | Not explicitly stated for 3,17-dione, but shows cross-reactivity with related androstanes | Androstenedione: 0.1%, Dihydrotestosterone: 5.0%, Androsterone: 0.1% | RIA |
Note: The data presented is based on manufacturer-provided information and may require independent verification. The percentage of cross-reactivity indicates the extent to which the antibody binds to other steroids relative to its binding to the primary antigen.
Experimental Protocols for Specificity Evaluation
To ensure the reliability of experimental results, it is highly recommended to perform in-house validation of antibody specificity. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the specificity and cross-reactivity of antibodies against small molecules like steroids.
Competitive ELISA Protocol
This protocol is designed to determine the concentration of this compound in a sample by measuring its ability to compete with a labeled this compound for binding to a limited amount of specific antibody.
Materials:
-
Microtiter plate (96-well)
-
This compound specific antibody
-
This compound standard
-
This compound-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of this compound standard or sample to the appropriate wells. Then, add 50 µL of this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The concentration of this compound in the samples is inversely proportional to the absorbance measured. A standard curve is generated by plotting the absorbance versus the concentration of the this compound standards. The concentration of the unknown samples can then be determined from this curve.
For cross-reactivity assessment, the same procedure is followed, but instead of this compound standards, serial dilutions of potentially cross-reacting steroids are used. The cross-reactivity is calculated as follows:
Cross-reactivity (%) = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizing Experimental Workflow and Molecular Relationships
Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for determining antibody specificity.
Caption: Workflow of a competitive ELISA for this compound.
Structural Relationship of this compound and Potential Cross-Reactants
Understanding the structural similarities between this compound and other endogenous steroids is crucial for predicting potential antibody cross-reactivity.
Caption: Key structural differences between this compound and related steroids.
By carefully selecting antibodies based on available cross-reactivity data and performing rigorous in-house validation, researchers can ensure the accuracy and reliability of their immunoassays for this compound. The provided protocols and diagrams serve as a guide to aid in this critical process.
Safety Operating Guide
Proper Disposal of Androstane-3,17-dione: A Guide for Laboratory Professionals
The proper disposal of Androstane-3,17-dione and related steroidal compounds is a critical component of laboratory safety and environmental responsibility. Due to its classification as a suspected carcinogen, a reproductive toxicant, and a substance harmful to aquatic life, specific procedures must be followed to ensure the safety of personnel and prevent environmental contamination.[1][2]
Standard laboratory practice for the disposal of this compound does not involve chemical neutralization or decontamination by laboratory personnel. The required and safest method is to dispose of all related waste streams through an authorized hazardous or special waste collection service.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling, storage, and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, a comprehensive disposal plan should be in place.[4][5] All personnel handling the compound must be fully aware of its hazards and trained in the correct handling and emergency procedures.
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to prevent personal exposure.
-
Gloves: Wear appropriate chemical-resistant gloves. Disposable gloves should be discarded after each use or immediately after contact with the compound.[5]
-
Lab Coat: A fully fastened laboratory coat or a disposable jumpsuit must be worn to protect street clothing.[4][5] This clothing should not be worn outside the laboratory area.[4]
-
Eye Protection: Chemical safety goggles are required.[1] For larger quantities or when generating dust, a face shield may also be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or work within a certified chemical fume hood is required.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste is essential to prevent dangerous chemical reactions and to ensure compliance with disposal regulations.
Step 1: Identify All Waste Streams Recognize that waste includes more than just the pure compound. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable coats).
-
Spill cleanup materials.
Step 2: Use Designated Hazardous Waste Containers
-
Select containers that are chemically compatible with this compound and any solvents used. Polyethylene, polypropylene, or glass containers are generally suitable.[1]
-
Ensure containers are in good condition, free from leaks, and have a secure, tightly-fitting lid.[1]
-
Use separate containers for solid and liquid waste. Do not mix incompatible waste types.
Step 3: Label Waste Containers Correctly Proper labeling is a critical safety and regulatory requirement.
-
Immediately upon starting a waste container, label it clearly.
-
The label must include the words "Hazardous Waste" and "DANGER/CAUTION – CHEMICAL CARCINOGEN".[6]
-
List all contents, including the full chemical name "this compound" and any solvents or other chemicals present.
-
Indicate the specific hazards of the contents using appropriate pictograms or text (e.g., "Carcinogen," "Reproductive Toxin," "Harmful," "Hazardous to the Aquatic Environment").[1][2]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store waste containers at or near the point of generation, in a designated SAA, such as a chemical fume hood or a labeled secondary containment tray.[5]
-
The SAA must be under the control of laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.
Step 5: Arrange for Timely Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7]
-
Do not allow hazardous waste to accumulate in the lab for extended periods. Follow your institution's specific time limits for waste storage.
Hazard Profile and Quantitative Data
The following table summarizes the known hazards of 4-Androstene-3,17-dione, a representative compound, providing the basis for the stringent handling and disposal procedures outlined.
| Hazard Classification | Category | GHS Code | Quantitative Data (4-Androstene-3,17-dione) |
| Acute Toxicity (Oral) | Category 4 | H302 | LD50 (Rat, oral): 500 - 1000 mg/kg[3] |
| Acute Toxicity (Dermal) | Category 4 | H312 | LD50 (Rat, dermal): > 2000 mg/kg[3] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[1] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer[1][2] |
| Reproductive Toxicity | Category 1A | H360 | May damage fertility or the unborn child[1][2] |
| Aquatic Hazard (Acute) | Category 2 | H401 | Toxic to aquatic life. LC50 (Zebra fish, 96h): 8.609 mg/L[2] |
| Aquatic Hazard (Long-term) | Category 3 | H412 | Harmful to aquatic life with long lasting effects[1] |
This data is for 4-Androstene-3,17-dione, which serves as a proxy for the this compound class of compounds. Hazard classifications may vary slightly between isomers.
Experimental Protocols
As previously stated, there are no established experimental protocols for the in-lab chemical degradation or neutralization of this compound waste. The compound's hormonal activity and suspected carcinogenicity make such procedures high-risk. The standard protocol is to treat all contaminated materials as hazardous waste for collection by a licensed disposal company, which will typically use high-temperature incineration with appropriate scrubbers.[8]
Logical Workflow for Disposal
The following diagram illustrates the procedural workflow for the safe management and disposal of this compound waste within a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. jefferson.edu [jefferson.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Androstane-3,17-dione
Essential Safety and Handling Guide for Androstane-3,17-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.
Hazard Summary: this compound is a steroid that may pose significant health risks. It is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It can be harmful if swallowed, in contact with skin, or if inhaled as a dust.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for supplementary protection.[1] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | The selection of suitable gloves depends on the material and manufacturer. Always check for breakthrough times and permeation data.[3] |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls. | To prevent skin contact.[1][4] |
| Respiratory Protection | A dust respirator or a self-contained breathing apparatus (SCBA) is required when dusts are generated or in case of fire.[1][4] | Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] |
Operational Plan: Handling and Personal Protective Equipment Protocols
1. Preparation and Donning PPE:
-
Pre-handling Check: Before entering the designated handling area, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Hand Washing: Thoroughly wash and dry hands before donning any PPE.
-
Lab Coat/Coveralls: Put on a clean lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection (if required): If there is a risk of generating dust, a fit-tested respirator is necessary. Perform a seal check each time the respirator is worn.
-
Eye and Face Protection: Don safety glasses with side shields or goggles. If a significant splash hazard exists, also use a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2. Safe Handling of this compound:
-
Controlled Environment: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[1]
-
Avoid Dust Generation: Use procedures that minimize the creation of dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
3. Doffing PPE and Decontamination:
-
Glove Removal: Remove gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the safety glasses or goggles. Clean and store them according to laboratory procedures.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Place it in a designated laundry container or disposal bag.
-
Respiratory Protection (if used): Remove the respirator last. Clean and disinfect it according to the manufacturer's instructions.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1][2][4] Use an approved waste disposal plant.[2]
-
Contaminated PPE: All disposable PPE, including gloves and contaminated lab coats, must be disposed of as hazardous waste in a designated and clearly labeled container.[1]
-
Containers: Empty containers may still contain product residue and should be treated as hazardous waste.[5] Do not reuse empty containers.
Visual Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate personal protective equipment when handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
